VU6007477
Description
Properties
Molecular Formula |
C24H26N6O2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-methyl-4-[[6-(1-methylpyrazol-4-yl)-3-pyridinyl]methyl]-N-(oxan-4-yl)pyrrolo[2,3-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C24H26N6O2/c1-29-8-5-20-17(11-16-3-4-21(25-13-16)18-14-26-30(2)15-18)12-22(28-23(20)29)24(31)27-19-6-9-32-10-7-19/h3-5,8,12-15,19H,6-7,9-11H2,1-2H3,(H,27,31) |
InChI Key |
OYSPYZFYHUIBOS-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VU6007477; VU-6007477; VU 6007477 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of VU6007477: A "Pure" M1 Positive Allosteric Modulator
For Immediate Release
NASHVILLE, Tenn. – VU6007477, a novel and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), represents a significant advancement in the pursuit of cognitive enhancement therapies. Developed as a "pure" PAM, this compound potentiates the receptor's response to the endogenous neurotransmitter acetylcholine (ACh) without demonstrating intrinsic agonist activity. This unique pharmacological profile allows for the targeted amplification of M1 receptor signaling, crucial for learning and memory, while avoiding the cholinergic adverse effects that have plagued previous M1-targeting compounds. This in-depth guide provides a technical overview of the core mechanism of action of this compound for researchers, scientists, and drug development professionals.
Core Mechanism: Selective Potentiation of M1 Receptor Signaling
This compound functions as a positive allosteric modulator, binding to a site on the M1 receptor that is distinct from the orthosteric site where acetylcholine binds.[1] This allosteric binding does not activate the receptor directly but rather induces a conformational change that enhances the receptor's affinity and/or efficacy for acetylcholine. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Upon activation by acetylcholine, the M1 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key secondary messenger involved in numerous cellular processes, including neuronal excitability and synaptic plasticity. This compound amplifies this canonical signaling cascade in the presence of acetylcholine.
Quantitative Pharmacological Profile
The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. A summary of its key quantitative data is presented below.
| Parameter | Species | Value | Assay |
| M1 PAM EC50 | Rat | 230 nM | Calcium Mobilization |
| M1 PAM %ACh Max | Rat | 93% | Calcium Mobilization |
| M1 Agonist EC50 | Rat | > 10 µM | Calcium Mobilization |
| CNS Penetration (Kp) | Rat | 0.28 | In vivo DMPK |
| CNS Penetration (Kp,uu) | Rat | 0.32 | In vivo DMPK |
| CNS Penetration (Kp) | Mouse | 0.16 | In vivo DMPK |
| CNS Penetration (Kp,uu) | Mouse | 0.18 | In vivo DMPK |
Table 1: Summary of quantitative pharmacological data for this compound. Kp: Brain to plasma concentration ratio. Kp,uu: Unbound brain to unbound plasma concentration ratio.
Experimental Protocols
Calcium Mobilization Assay
The potency and efficacy of this compound as an M1 PAM are typically determined using a calcium mobilization assay in a cell line stably expressing the rat M1 receptor (e.g., CHO-K1 cells).
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the rat M1 receptor are cultured in appropriate media and seeded into 384- or 1536-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 45-60 minutes at 37°C.
-
Compound Addition: A dilution series of this compound is added to the wells and pre-incubated for a defined period (e.g., 1.5-2.5 minutes).
-
Agonist Stimulation: A sub-maximal concentration (EC20) of acetylcholine is added to the wells to stimulate the M1 receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FDSS).
-
Data Analysis: The fluorescence signal is normalized to baseline and expressed as a percentage of the maximal response to a saturating concentration of acetylcholine. EC50 values are calculated using a four-parameter logistic equation.
In Vivo Assessment of Cholinergic Adverse Events
A key feature of this compound is its lack of cholinergic adverse effects. This is assessed through a comprehensive in vivo observational screen in rodents.
Methodology:
-
Animal Model: Male C57BL/6J mice are typically used.
-
Compound Administration: this compound is administered via intraperitoneal (i.p.) injection at various doses. A positive control, such as an M1 ago-PAM known to induce seizures (e.g., BQCA), is also included.
-
Observational Period: Animals are observed continuously for a set period (e.g., 2-3 hours) post-dosing.
-
Scoring of Adverse Events: A modified Racine scale is often used to score seizure activity, with observations including:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with loss of posture.
-
-
Other Cholinergic Signs: Observers also systematically look for other signs of cholinergic toxicity, such as salivation, lacrimation, urination, defecation (SLUD), tremors, and ataxia.
-
Data Analysis: The incidence and severity of adverse events are recorded and compared between treatment groups.
Allosteric Binding Site
Structural studies of M1 receptors with allosteric modulators have revealed a common binding pocket located in the extracellular vestibule, above the orthosteric acetylcholine binding site.[2][3][4][5] This site is formed by residues from transmembrane (TM) helices TM1, TM2, TM7, and the second extracellular loop (ECL2). The precise interactions of this compound within this pocket are yet to be fully elucidated by high-resolution structural data. However, computational modeling based on the structures of related M1 PAMs suggests that this compound likely engages with key residues in this region, inducing the conformational change that potentiates acetylcholine's effects. The divergence of amino acid sequences in this allosteric pocket across different muscarinic receptor subtypes is thought to be the basis for the high selectivity of compounds like this compound for the M1 receptor.
Conclusion
This compound stands out as a "pure" M1 positive allosteric modulator with a well-defined mechanism of action. By selectively potentiating the endogenous signaling of acetylcholine at the M1 receptor without direct activation, it offers a promising therapeutic strategy for cognitive disorders. Its favorable in vitro potency, significant CNS penetration, and, most importantly, its lack of cholinergic adverse effects in preclinical models, underscore its potential as a valuable research tool and a lead compound for the development of novel therapeutics. Further investigation into its precise molecular interactions within the allosteric binding site will undoubtedly pave the way for the design of even more refined M1 PAMs.
References
- 1. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of the M1 and M4 muscarinic acetylcholine receptors (Journal Article) | OSTI.GOV [osti.gov]
VU6007477: A Technical Guide for Researchers
An In-depth Analysis of a Selective M1 Muscarinic Receptor Positive Allosteric Modulator
VU6007477 is a potent, selective, and centrally nervous system (CNS) penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). Developed as a research tool, it offers a distinct advantage over previous M1 modulators by exhibiting a "pure" PAM profile with minimal intrinsic agonist activity. This characteristic allows for the nuanced study of M1 receptor potentiation without the confounding effects of direct receptor activation, which has been linked to adverse cholinergic events such as seizures.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its characterization, and a visualization of its place within the M1 signaling pathway.
Core Properties and Mechanism of Action
This compound is a derivative of a pyrrolo[2,3-b]pyridine carboxamide core.[1] As a positive allosteric modulator, it does not bind to the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. Instead, it binds to a distinct allosteric site on the M1 receptor. This binding event induces a conformational change in the receptor that enhances its affinity for and/or efficacy of acetylcholine. The result is a potentiation of the cellular response to the endogenous neurotransmitter. A key feature of this compound is its lack of significant direct agonism at the M1 receptor, classifying it as a "pure" PAM rather than an "ago-PAM".[1] This property is crucial for avoiding the overstimulation of the M1 receptor that can lead to cholinergic toxicity.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, providing a clear comparison of its potency, efficacy, and pharmacokinetic properties.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Reference |
| M1 PAM EC50 | Rat | 230 nM | [1][2][3] |
| M1 PAM Efficacy (% ACh max) | Rat | 93% | [1][2][3] |
| M1 Agonist EC50 | Rat | > 10 µM | [1] |
| Selectivity | - | High selectivity against M2-M5 mAChRs | [2][3] |
Table 2: In Vivo Pharmacokinetics of this compound
| Parameter | Species | Value | Reference |
| Brain/Plasma Ratio (Kp) | Rat | 0.28 | [1] |
| Unbound Brain/Plasma Ratio (Kp,uu) | Rat | 0.32 | [1] |
| Brain/Plasma Ratio (Kp) | Mouse | 0.16 | [1] |
| Unbound Brain/Plasma Ratio (Kp,uu) | Mouse | 0.18 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of the M1 muscarinic receptor and a typical experimental workflow for characterizing a PAM like this compound.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Characterization.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is fundamental for determining the potency and efficacy of M1 PAMs.
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by this compound in cells expressing the M1 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Acetylcholine (orthosteric agonist).
-
This compound (test compound).
-
384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Methodology:
-
Cell Plating: Seed the M1-expressing CHO cells into 384-well microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: The following day, remove the culture medium and load the cells with the calcium-sensitive dye solution prepared in assay buffer. Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of acetylcholine at a concentration that elicits a response of approximately 20% of its maximum effect (EC20).
-
Assay Protocol:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the various concentrations of this compound to the wells and incubate for a short period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the EC20 concentration of acetylcholine to all wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the concentration-response curve for this compound by plotting the potentiation of the acetylcholine response against the concentration of this compound.
-
Calculate the EC50 (the concentration of this compound that produces 50% of its maximal potentiation) and the Emax (the maximum potentiation as a percentage of the maximal acetylcholine response).
-
In Vivo Seizure Liability Assessment
This protocol is designed to evaluate the potential of a compound to induce cholinergic adverse effects, such as seizures, in mice.
Objective: To determine if this compound induces seizure activity in mice, a species known to be sensitive to excessive M1 receptor activation.
Materials:
-
Male C57BL/6J mice.
-
This compound formulated in an appropriate vehicle (e.g., 10% Tween 80 in saline).
-
Positive control (an M1 ago-PAM known to induce seizures).
-
Vehicle control.
-
Observation chambers.
-
Video recording equipment.
Methodology:
-
Acclimation: Acclimate the mice to the testing room and observation chambers for at least 60 minutes before dosing.
-
Dosing: Administer this compound, the positive control, or the vehicle control to separate groups of mice via an appropriate route (e.g., oral gavage or intraperitoneal injection). A range of doses for this compound should be tested.
-
Observation: Immediately after dosing, place the mice in individual observation chambers and record their behavior for a minimum of 60 minutes.
-
Seizure Scoring: Trained observers should score the behavior of the mice for any signs of seizure activity using a standardized scale, such as the Racine scale. The Racine scale typically includes the following stages:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures.
-
-
Data Analysis: Record the number of animals in each group that exhibit seizure activity and the maximum seizure stage reached. Compare the results from the this compound-treated groups to the vehicle and positive control groups. The absence of seizure activity at relevant doses indicates a favorable safety profile.[1]
Conclusion
This compound serves as an invaluable tool for researchers investigating the therapeutic potential of M1 muscarinic receptor modulation. Its "pure" PAM profile, coupled with its CNS penetrance, allows for the selective enhancement of M1 signaling in preclinical models without the confounding and detrimental effects of direct receptor agonism. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of this compound and other novel M1 PAMs, facilitating further research into their potential for treating cognitive deficits in disorders such as Alzheimer's disease and schizophrenia.
References
The Discovery and Preclinical Development of VU6007477: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU6007477 is a novel, potent, and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Developed through a scaffold-hopping approach, this compound was engineered to be a "pure" PAM, exhibiting minimal intrinsic agonist activity. This characteristic is a significant advancement in the field of M1 receptor modulation, as it circumvents the cholinergic adverse effects, such as seizures, that have plagued earlier M1-activating compounds with ago-PAM properties. While demonstrating good central nervous system (CNS) penetration and a favorable in vitro profile, this compound was ultimately not progressed as a clinical candidate. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound based on publicly available data.
Introduction: The Therapeutic Potential of M1 Muscarinic Receptor Modulation
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in brain regions critical for cognition and memory, such as the hippocampus and cortex. Activation of the M1 receptor has long been pursued as a therapeutic strategy for treating cognitive deficits associated with Alzheimer's disease, schizophrenia, and other neurological disorders. Early attempts focused on orthosteric agonists, but these were often hampered by a lack of subtype selectivity, leading to undesirable side effects. The advent of positive allosteric modulators offered a more refined approach, enhancing the receptor's response to the endogenous ligand acetylcholine, thereby preserving the spatial and temporal dynamics of cholinergic signaling. However, many early M1 PAMs also exhibited significant intrinsic agonist activity (ago-PAMs), which at high receptor occupancy could lead to over-stimulation of the M1 receptor and consequent cholinergic toxicity, including seizures. This highlighted the need for "pure" PAMs with minimal to no agonism.
The Discovery of this compound: A Scaffold-Hopping Approach
This compound was discovered through a medicinal chemistry campaign that employed a scaffold-hopping strategy based on previously reported M1 PAMs.[1][2] The core of this compound is a novel pyrrolo[2,3-b]pyridine carboxamide.[1][2] The development process involved iterative parallel synthesis to explore the structure-activity relationship (SAR) of this new chemical series.[1]
A key breakthrough in the development of this compound was the identification of a structural modification that uncoupled the desired PAM activity from the undesirable agonist activity. It was discovered that congeners possessing a (3S,4R)-3-hydroxy-4-amino tetrahydropyranyl (THP) amide moiety tended to exhibit significant M1 ago-PAM activity, which correlated with seizure liability in preclinical models.[1] In contrast, removal of the secondary hydroxyl group from the amide portion of the molecule led to the identification of this compound, a "pure" M1 PAM with minimal agonism.[1][2]
In Vitro Pharmacology
The in vitro pharmacological profile of this compound was characterized through a series of assays to determine its potency as an M1 PAM and its intrinsic agonist activity.
Quantitative Data
| Parameter | Species | Value | Reference |
| M1 PAM EC50 | Rat | 230 nM | [1][2] |
| % ACh Max Response | Rat | 93% | [1][2] |
| M1 Agonist EC50 | > 10 µM | [1][2] |
Experimental Protocol: Calcium Mobilization Assay
The M1 PAM and agonist activity of this compound was likely assessed using a calcium mobilization assay in a cell line stably expressing the rat M1 muscarinic receptor. The following is a representative protocol based on standard industry practices.
Objective: To determine the EC50 of this compound as a positive allosteric modulator and as a direct agonist of the M1 receptor by measuring changes in intracellular calcium concentration.
Materials:
-
CHO-K1 or HEK293 cell line stably expressing the rat M1 mAChR
-
Culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection agent)
-
Assay buffer (e.g., HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4)
-
Fluo-4 AM or other suitable calcium-sensitive fluorescent dye
-
Acetylcholine (ACh)
-
This compound
-
384-well black-walled, clear-bottom assay plates
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed the M1-expressing cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a solution of Fluo-4 AM in assay buffer for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a stock solution of acetylcholine in assay buffer.
-
PAM Assay: a. Add varying concentrations of this compound to the cell plate and incubate for a short period (e.g., 2-5 minutes). b. Add a sub-maximal (EC20) concentration of acetylcholine to the wells. c. Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Agonist Assay: a. Add varying concentrations of this compound to the cell plate. b. Measure the fluorescence intensity over time without the addition of acetylcholine.
-
Data Analysis: a. The increase in fluorescence intensity corresponds to an increase in intracellular calcium. b. For the PAM assay, normalize the data to the response of the EC20 of ACh alone and plot the potentiation against the concentration of this compound to determine the EC50. c. For the agonist assay, plot the fluorescence increase against the concentration of this compound to determine the agonist EC50.
In Vivo Profile
Pharmacokinetics
This compound was profiled for its ability to cross the blood-brain barrier and achieve exposure in the central nervous system.
| Parameter | Species | Value | Reference |
| Brain/Plasma Ratio (Kp) | Rat | 0.28 | [1][2] |
| Unbound Brain/Unbound Plasma Ratio (Kp,uu) | Rat | 0.32 | [1][2] |
| Brain/Plasma Ratio (Kp) | Mouse | 0.16 | [1][2] |
| Unbound Brain/Unbound Plasma Ratio (Kp,uu) | Mouse | 0.18 | [1][2] |
No further pharmacokinetic parameters such as half-life, clearance, or oral bioavailability have been reported in the public literature.
Seizure Liability Assessment
A key feature of this compound is its lack of cholinergic adverse effects, specifically seizures, which were observed with related M1 ago-PAMs.[1]
Result: this compound was devoid of seizure liability in mice when administered at a dose of 100 mg/kg i.p.[1]
Experimental Protocol: In Vivo Seizure Liability Assay
The following is a representative protocol for a phenotypic mouse seizure assay. The exact parameters for the this compound study may have varied.
Objective: To assess the potential of a test compound to induce seizures in mice.
Materials:
-
Male ICR or C57BL/6 mice
-
Test compound (this compound) and vehicle control
-
Dosing syringes and needles
-
Observation chambers
-
Timer
Procedure:
-
Acclimation: Acclimate mice to the testing room and observation chambers for at least 60 minutes prior to dosing.
-
Dosing: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Observation: Observe the mice continuously for a defined period (e.g., 60-120 minutes) for any signs of seizure activity.
-
Scoring: Score the severity of seizures using a standardized scale, such as the Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with loss of postural control (generalized tonic-clonic seizure).
-
-
Data Analysis: Record the number of animals exhibiting seizures at each stage, the latency to the first seizure, and the duration of seizure activity.
Synthesis
The synthesis of this compound is based on a pyrrolo[2,3-b]pyridine carboxamide core. The following scheme outlines the general synthetic route.[1]
Signaling Pathways and Logical Relationships
M1 Muscarinic Receptor Signaling Pathway
This compound, as a positive allosteric modulator, enhances the signaling of the M1 receptor in the presence of acetylcholine. The canonical M1 signaling pathway is depicted below.
Logical Relationship for "Pure" M1 PAM Development
The discovery of this compound was guided by a key insight into the structure-activity relationship of the pyrrolo[2,3-b]pyridine series.
Conclusion and Future Directions
This compound represents a significant achievement in the design of selective M1 muscarinic receptor positive allosteric modulators. Its characterization as a "pure" PAM with good CNS penetration and a lack of seizure liability in preclinical models validated the therapeutic hypothesis that separating PAM and agonist activities is a viable strategy to mitigate cholinergic adverse effects. Although this compound was not advanced into clinical development for reasons that have not been publicly disclosed, the insights gained from its discovery and preclinical evaluation have undoubtedly informed the design of next-generation M1 PAMs. The pyrrolo[2,3-b]pyridine carboxamide core remains a valuable scaffold for the development of novel CNS-penetrant ligands. Future work in this area will likely focus on optimizing the pharmacokinetic properties of this chemical series to identify candidates with profiles suitable for clinical progression in the treatment of cognitive disorders.
References
In-depth Technical Guide to VU6007477: A Selective M1 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6007477 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a brain-penetrant compound with a pyrrolo[2,3-b]pyridine carboxamide core, it has demonstrated significant potential as a tool compound for studying the therapeutic effects of M1 receptor activation, particularly in the context of cognitive disorders, without the adverse cholinergic effects often associated with orthosteric agonists. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound, intended to support ongoing research and drug development efforts.
Chemical Structure and Properties
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value |
| CAS Number | 2220141-46-6 |
| Molecular Core | Pyrrolo[2,3-b]pyridine carboxamide |
| Compound Type | Pyranyl amide derivative |
| Mechanism of Action | M1 Positive Allosteric Modulator (PAM) |
| EC50 | 230 nM[1] |
| M1 Agonist Activity | Minimal (Agonist EC50 > 10 µM) |
| Selectivity | High selectivity for M1 over M2-M5 receptors |
| Blood-Brain Barrier | Brain-penetrant |
| P-glycoprotein (P-gp) Substrate | Yes, human P-gp substrate with moderate permeability[1] |
Mechanism of Action and Signaling Pathway
This compound functions as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), PAMs bind to a distinct allosteric site. This binding potentiates the receptor's response to ACh, thereby enhancing downstream signaling cascades.
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 family of G proteins.[2] Upon activation by acetylcholine and potentiation by this compound, the following signaling pathway is initiated:
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of M1 PAMs like this compound.
In Vitro Potency and Activity Assessment: Calcium Imaging Assay
This protocol is designed to measure the potentiation of the acetylcholine-induced calcium response in cells expressing the M1 receptor.
Objective: To determine the EC50 of this compound.
Materials:
-
HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
Probenecid.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Acetylcholine (ACh).
-
This compound.
-
384-well black, clear-bottom microplates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent.
Methodology:
-
Cell Plating: Seed M1-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an anion-exchange inhibitor like probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cell plates and add the dye loading buffer.
-
Incubate the plates for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of ACh at a concentration that elicits a submaximal response (e.g., EC20).
-
Assay Execution:
-
Place the cell plate into the FLIPR instrument.
-
Add the this compound dilutions to the wells and incubate for a specified period (e.g., 15 minutes).
-
Add the EC20 concentration of ACh to all wells.
-
Measure the fluorescence intensity over time to record the calcium flux.
-
-
Data Analysis: Determine the increase in fluorescence signal in response to ACh in the presence of different concentrations of this compound. Plot the concentration-response curve and calculate the EC50 value.
Electrophysiological Characterization: Whole-Cell Patch Clamp
This protocol allows for the direct measurement of the effects of this compound on ion channel activity downstream of M1 receptor activation.
Objective: To characterize the modulatory effect of this compound on M1 receptor-mediated currents.
Materials:
-
Cells expressing the M1 receptor and a relevant ion channel (e.g., GIRK channels).
-
External and internal patch clamp solutions.
-
Patch pipettes (2-5 MΩ).
-
Patch clamp amplifier and data acquisition system.
-
Acetylcholine.
-
This compound.
Methodology:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to the desired resistance. Fill the pipette with the internal solution.
-
Recording:
-
Establish a whole-cell patch clamp configuration on a target cell.
-
Clamp the cell at a holding potential (e.g., -80 mV).
-
Perfuse the cell with the external solution containing a baseline concentration of ACh.
-
Apply this compound to the external solution and record the change in current.
-
Perform a washout to observe the reversal of the effect.
-
-
Data Analysis: Measure the amplitude and kinetics of the current before, during, and after the application of this compound to quantify its modulatory effect.
In Vivo Cognitive Efficacy: Novel Object Recognition (NOR) Task
This behavioral assay assesses the impact of this compound on recognition memory in rodents.
Objective: To evaluate the pro-cognitive effects of this compound.
Materials:
-
Rodents (mice or rats).
-
Open field arena.
-
A variety of objects with different shapes, colors, and textures.
-
Video recording and analysis software.
-
This compound formulation for in vivo administration.
-
Vehicle control.
Methodology:
-
Habituation: Acclimate the animals to the testing arena for a set period (e.g., 10 minutes) for 2-3 consecutive days.
-
Training (Familiarization) Phase:
-
Administer this compound or vehicle to the animals at a predetermined time before the training.
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a defined period (e.g., 5-10 minutes).
-
-
Testing Phase:
-
After a retention interval (e.g., 1 to 24 hours), return the animal to the arena.
-
One of the familiar objects is replaced with a novel object.
-
Record the time the animal spends exploring each object.
-
-
Data Analysis: Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Conclusion
This compound represents a valuable pharmacological tool for the investigation of M1 muscarinic receptor function. Its selectivity and brain-penetrant nature, coupled with a lack of direct agonistic activity, make it a suitable candidate for preclinical studies aimed at validating the therapeutic potential of M1 PAMs for cognitive enhancement. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other novel M1 modulators. Continued research with this compound will undoubtedly contribute to a deeper understanding of the role of the M1 receptor in health and disease.
References
The Pharmacology of VU6007477: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6007477 is a novel, highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). It belongs to a chemical series characterized by a pyrrolo[2,3-b]pyridine carboxamide core. A defining feature of this compound is its "pure" PAM profile, exhibiting minimal intrinsic agonist activity at the M1 receptor. This characteristic is significant as it distinguishes this compound from many "ago-PAMs," which possess both PAM and agonist properties and are often associated with cholinergic adverse effects, such as seizures. The development of pure M1 PAMs like this compound represents a promising therapeutic strategy for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia, with a potentially improved safety profile.
Core Pharmacology
This compound functions by binding to an allosteric site on the M1 receptor, distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds. This binding event potentiates the receptor's response to ACh, enhancing downstream signaling without directly activating the receptor in the absence of the endogenous agonist. This mechanism of action allows for a more nuanced modulation of the cholinergic system, amplifying physiological signaling without causing tonic, non-physiological receptor activation.
Quantitative In Vitro and In Vivo Data
The following tables summarize the key quantitative pharmacological and pharmacokinetic parameters of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Assay Type |
| M1 PAM Potency (EC50) | Rat | 230 nM | Not Specified |
| M1 PAM % ACh Max | Rat | 93% | Not Specified |
| M1 Agonist Activity (EC50) | Rat | > 10 µM | Not Specified |
Table 2: In Vivo Pharmacokinetics of this compound
| Parameter | Species | Value | Route of Administration |
| Brain/Plasma Ratio (Kp) | Rat | 0.28 | Not Specified |
| Unbound Brain/Plasma Ratio (Kp,uu) | Rat | 0.32 | Not Specified |
| Brain/Plasma Ratio (Kp) | Mouse | 0.16 | Not Specified |
| Unbound Brain/Plasma Ratio (Kp,uu) | Mouse | 0.18 | Not Specified |
Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of the M1 receptor by acetylcholine, potentiated by this compound, initiates a well-defined signaling cascade.
Caption: M1 Receptor Signaling Pathway activated by Acetylcholine and potentiated by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo assays used to characterize M1 PAMs like this compound are provided below. These represent standard protocols in the field and are consistent with the types of experiments conducted during the discovery and characterization of this compound.
In Vitro Calcium Mobilization Assay
This assay is a primary method for identifying and characterizing the potency of M1 PAMs by measuring changes in intracellular calcium concentration following receptor activation.
Objective: To determine the EC50 of this compound as a positive allosteric modulator of the M1 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Acetylcholine (ACh).
-
This compound.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating: Seed M1-expressing CHO cells into 384-well microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a stock solution of ACh at a concentration that elicits a sub-maximal response (EC20).
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the serially diluted this compound to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Using the automated liquid handler of the fluorescence plate reader, add the EC20 concentration of ACh to the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The data are typically normalized to the maximal response induced by a saturating concentration of ACh. The EC50 value for this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vitro Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of Gq-coupled receptor activation by quantifying the accumulation of a downstream second messenger.
Objective: To confirm the Gq-coupled signaling of the M1 receptor in response to this compound potentiation and to determine the compound's efficacy.
Materials:
-
CHO cells stably expressing the M1 receptor.
-
Stimulation Buffer: Typically contains LiCl to inhibit the degradation of IP1.
-
Acetylcholine (ACh).
-
This compound.
-
IP-One HTRF® assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer).
-
HTRF-compatible microplate reader.
Protocol:
-
Cell Plating: Plate M1-expressing CHO cells in a suitable microplate format and culture overnight.
-
Compound Addition: Remove the culture medium and add the stimulation buffer containing serial dilutions of this compound.
-
Agonist Stimulation: Add a sub-maximal (EC20) concentration of ACh to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Detection: Add the HTRF lysis buffer containing the IP1-d2 and anti-IP1 cryptate reagents to each well. Incubate at room temperature for 1 hour.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor wavelengths.
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of IP1 produced. A standard curve is used to convert the HTRF ratio to the concentration of IP1. The potency and efficacy of this compound are determined from the concentration-response curve.
In Vivo Assessment of Cholinergic Adverse Effects
A key feature of this compound is its lack of seizure liability, which is a common adverse effect of M1 ago-PAMs.
Objective: To assess the potential of this compound to induce seizures in mice.
Materials:
-
Male C57BL/6J mice.
-
This compound formulated in a suitable vehicle.
-
Positive control (e.g., a known M1 ago-PAM).
-
Vehicle control.
-
Observation chambers.
Protocol:
-
Dosing: Administer this compound, the positive control, or vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral).
-
Observation: Place the mice in individual observation chambers and monitor for seizure activity over a period of several hours.
-
Scoring: Score seizure activity using a standardized scale (e.g., the Racine scale).
-
Data Analysis: Compare the incidence and severity of seizures in the this compound-treated group to the control groups.
Summary and Future Directions
This compound is a valuable research tool for studying the therapeutic potential of selective M1 receptor potentiation. Its "pure" PAM profile, with good CNS penetration and a lack of cholinergic adverse effects, makes it a significant advancement over previous M1-targeted compounds. Further research with this compound and similar molecules will be crucial in elucidating the role of M1 receptor modulation in cognitive processes and in the development of novel treatments for neurodegenerative and psychiatric disorders. The detailed experimental protocols provided here offer a framework for the continued investigation of this and other M1 PAMs.
Navigating the Blood-Brain Barrier: A Technical Guide to CNS Penetration and Brain/Plasma Ratio of M1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of therapeutic agents targeting the central nervous system (CNS) is a formidable challenge, primarily due to the restrictive nature of the blood-brain barrier (BBB). For novel drug candidates like VU6007477, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), efficient penetration into the CNS is a critical determinant of therapeutic efficacy. M1 mAChR PAMs hold significant promise for treating cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the core principles and methodologies used to assess the CNS penetration and brain/plasma concentration ratio of small molecules, with a focus on compounds targeting the M1 receptor. While specific quantitative data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats used in the field.
Core Concepts in CNS Drug Disposition
The ability of a drug to cross the BBB and exert its effect on CNS targets is governed by a complex interplay of physicochemical properties and biological transport mechanisms. Key parameters used to quantify CNS penetration are summarized in the table below.
| Parameter | Description | Typical Units | Significance |
| LogP / LogD | Lipophilicity of the compound. LogP is the partition coefficient in an octanol/water system. LogD is the distribution coefficient at a specific pH (e.g., 7.4). | Unitless | Higher lipophilicity generally favors passive diffusion across the BBB, but excessive lipophilicity can lead to non-specific binding and poor solubility. |
| Molecular Weight (MW) | The mass of a molecule. | Daltons (Da) | Lower molecular weight (< 400-500 Da) is generally preferred for passive diffusion across the BBB. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Ų | A lower TPSA (< 90 Ų) is generally associated with better BBB penetration. |
| Brain/Plasma Ratio (Kp) | The ratio of the total concentration of a drug in the brain to its total concentration in the plasma at steady-state. | Unitless | Provides a measure of the overall extent of brain penetration. Kp > 1 suggests accumulation in the brain. |
| Unbound Brain/Plasma Ratio (Kp,uu) | The ratio of the unbound (free) concentration of a drug in the brain to its unbound concentration in the plasma at steady-state. | Unitless | Considered the most relevant measure of CNS exposure as only the unbound drug is available to interact with the target. A Kp,uu value of ~1 suggests passive diffusion is the primary mechanism of brain entry. Kp,uu < 1 may indicate active efflux, while Kp,uu > 1 suggests active uptake. |
Experimental Protocols for Assessing CNS Penetration
A multi-tiered approach involving in vitro and in vivo models is typically employed to characterize the CNS penetration of a drug candidate.
In Vitro Models
In vitro assays provide early-stage screening data on the potential of a compound to cross the BBB.
1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Principle: This assay assesses the passive permeability of a compound across an artificial lipid membrane that mimics the BBB.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane.
-
The test compound is added to the donor wells.
-
The plate is incubated, allowing the compound to diffuse across the membrane into the acceptor wells.
-
Concentrations in both donor and acceptor wells are measured (e.g., by LC-MS/MS) to determine the permeability coefficient (Pe).
-
2. Cell-Based Assays (e.g., Caco-2, MDCK-MDR1)
-
Principle: These assays use monolayers of cultured cells to model the BBB and assess both passive permeability and the potential for active transport (efflux or uptake). MDCK-MDR1 cells are specifically engineered to overexpress the P-glycoprotein (P-gp) efflux transporter, a key component of the BBB.
-
Methodology:
-
Cells are seeded on a porous membrane in a transwell plate and cultured to form a confluent monolayer.
-
The test compound is added to either the apical (blood side) or basolateral (brain side) chamber.
-
Samples are taken from the opposite chamber at various time points.
-
The apparent permeability (Papp) in both directions (A-to-B and B-to-A) is calculated. An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 1 suggests the compound is a substrate for efflux transporters.
-
In Vivo Models
In vivo studies in animal models (typically rodents) are essential for determining the actual brain and plasma concentrations of a drug.
1. Brain and Plasma Concentration Measurement
-
Principle: This method directly measures the total drug concentration in brain tissue and plasma after administration.
-
Methodology:
-
The test compound is administered to the animal (e.g., via intravenous or oral routes).
-
At a predetermined time point (often at steady-state), blood and brain samples are collected.
-
Plasma is separated from the blood.
-
The brain is homogenized.
-
Drug concentrations in plasma and brain homogenate are quantified using a validated analytical method (e.g., LC-MS/MS).
-
The Kp is calculated as the ratio of the brain concentration to the plasma concentration.
-
2. In Vivo Microdialysis
-
Principle: This technique allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF) and blood, enabling the determination of Kp,uu.
-
Methodology:
-
A microdialysis probe is surgically implanted into a specific brain region of an anesthetized or freely moving animal. A second probe is often placed in a blood vessel (e.g., jugular vein).
-
The probes are perfused with a physiological solution.
-
The drug, present in the ECF or blood, diffuses across the semipermeable membrane of the probe and is collected in the dialysate.
-
The concentration of the unbound drug in the dialysate is measured by a sensitive analytical method.
-
The Kp,uu is calculated as the ratio of the unbound brain concentration to the unbound plasma concentration.
-
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. M1 receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to Gq/11 proteins. The signaling cascade initiated by M1 receptor activation is crucial for neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for Determining Brain/Plasma Ratio
The following diagram illustrates a typical workflow for determining the brain-to-plasma concentration ratio (Kp) of a test compound in a rodent model.
Caption: Workflow for Kp Determination.
Conclusion
The successful development of CNS-targeted therapies, including M1 positive allosteric modulators like this compound, is critically dependent on a thorough understanding and optimization of their ability to penetrate the blood-brain barrier. The experimental and conceptual framework outlined in this guide provides a foundation for the systematic evaluation of CNS drug candidates. By integrating in vitro and in vivo data, researchers can build a comprehensive profile of a compound's CNS disposition, enabling informed decisions in the drug discovery and development process. The ultimate goal is to identify molecules with an optimal balance of potency, selectivity, and brain exposure to maximize therapeutic benefit for patients with debilitating neurological and psychiatric disorders.
The Absence of Cholinergic Adverse Events with VU6007477: A Technical Analysis of a Pure M1 Positive Allosteric Modulator
For Immediate Release
[City, State] – [Date] – A comprehensive technical analysis of VU6007477, a novel M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM), reveals the molecular basis for its notable lack of cholinergic adverse events. This in-depth guide consolidates findings from preclinical studies, providing researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, supported by quantitative data, experimental protocols, and visual representations of its signaling pathways.
The development of M1 muscarinic receptor agonists for the treatment of cognitive deficits in disorders such as Alzheimer's disease and schizophrenia has been historically hampered by dose-limiting cholinergic side effects. These adverse events, including salivation, lacrimation, urination, defecation, and seizures, are primarily mediated by the non-selective activation of various muscarinic receptor subtypes. This compound, a compound based on a pyrrolo[2,3-b]pyridine carboxamide core, represents a significant advancement by selectively modulating the M1 receptor without inducing these debilitating side effects.[1][2]
The key to this compound's favorable safety profile lies in its classification as a "pure" M1 PAM, distinguishing it from earlier "ago-PAMs" which possess intrinsic agonist activity.[1] While ago-PAMs can directly activate the M1 receptor in the absence of the endogenous ligand acetylcholine (ACh), leading to receptor overstimulation and subsequent cholinergic toxicity, pure PAMs like this compound only potentiate the effect of ACh when it is present.[1][3] This preserves the natural spatiotemporal dynamics of cholinergic signaling, enhancing cognitive function without causing systemic cholinergic hyperactivation.
Quantitative Pharmacological Profile of this compound
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, highlighting its potency, selectivity, and central nervous system (CNS) penetration.
Table 1: In Vitro Potency and Agonist Activity of this compound
| Parameter | Value | Cell Line | Description |
| M1 PAM EC50 | 230 nM | rM1-CHO | Potency in potentiating the effect of an EC20 concentration of acetylcholine.[1][2] |
| M1 Agonist EC50 | > 10 µM | rM1-CHO | Minimal direct activation of the M1 receptor in the absence of acetylcholine.[1][2] |
| % ACh Max Response (PAM) | 93% | rM1-CHO | Maximum potentiation effect relative to the maximum response of acetylcholine.[1][2] |
Table 2: Central Nervous System Penetration of this compound
| Species | Brain/Plasma Ratio (Kp) | Unbound Brain/Plasma Ratio (Kp,uu) | Significance |
| Rat | 0.28 | 0.32 | Demonstrates good penetration into the central nervous system.[1][2] |
| Mouse | 0.16 | 0.18 | Confirms CNS penetration in a second species.[1][2] |
Core Experimental Protocols
The favorable preclinical profile of this compound was established through a series of key experiments. The detailed methodologies for these assays are provided below to facilitate understanding and potential replication.
M1 PAM and Agonist Activity Assessment (Calcium Mobilization Assay)
Objective: To determine the potency of this compound as a positive allosteric modulator and to assess its intrinsic agonist activity at the M1 muscarinic receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 muscarinic receptor (rM1-CHO) are cultured in standard media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) at 37°C for 1 hour.
-
Compound Preparation: this compound is serially diluted in assay buffer to the desired concentrations.
-
Assay Procedure:
-
PAM Activity: The dye solution is removed, and the cells are washed. A fixed, sub-maximal concentration of acetylcholine (EC20) is added to the cells, immediately followed by the addition of varying concentrations of this compound.
-
Agonist Activity: The dye solution is removed, and the cells are washed. Varying concentrations of this compound are added to the cells in the absence of acetylcholine.
-
-
Data Acquisition: Changes in intracellular calcium levels are measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The fluorescence data is normalized and plotted against the log concentration of this compound to determine the EC50 values for PAM and agonist activity using a four-parameter logistic equation.
Assessment of Cholinergic Adverse Events (Phenotypic Mouse Seizure Assay)
Objective: To evaluate the potential of this compound to induce cholinergic adverse events, specifically seizures, in vivo.
Methodology:
-
Animal Model: Male C57BL/6 mice are used for this assay.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 20% Captisol) and administered via intraperitoneal (i.p.) injection at a high dose (e.g., 100 mg/kg) to maximize the chance of observing adverse effects.
-
Observation Period: Following administration, the mice are observed continuously for a period of at least 3 hours.
-
Seizure Scoring: The severity of any convulsive behavior is scored using a modified Racine scale, which categorizes seizures based on their behavioral manifestations (e.g., facial clonus, head nodding, rearing, falling).
-
Data Analysis: The incidence and severity of seizures are recorded for each animal in the treatment group and compared to a vehicle control group. This compound was found to be devoid of seizure liability in this assay.[1][2]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows, providing a clear visual understanding of the concepts discussed.
References
- 1. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel M1 PAM Based on a Pyrrolo[2,3-b]pyridine Carboxamide Core Devoid of Cholinergic Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
The Efficacy of VU6007477: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical efficacy data for VU6007477, a novel, pure M1 positive allosteric modulator (PAM). This compound has demonstrated potential as a valuable research tool for studying the therapeutic effects of selective M1 receptor activation in cognitive and neurological disorders. This document summarizes key in vitro and in vivo findings, details experimental methodologies, and illustrates the underlying signaling pathways.
Core Efficacy Data of this compound
This compound is distinguished as a "pure" M1 PAM, exhibiting minimal direct agonist activity at the M1 receptor. This characteristic is significant as it circumvents the cholinergic adverse events, such as seizures, that are often associated with M1 modulators possessing agonist properties ("ago-PAMs").
In Vitro Pharmacology
The initial characterization of this compound was performed using in vitro assays to determine its potency and selectivity for the M1 muscarinic acetylcholine receptor.
| Parameter | Species | Value | Description |
| M1 PAM EC50 | Rat | 230 nM | The half-maximal effective concentration for positive allosteric modulation of the M1 receptor. |
| M1 Agonist EC50 | Rat | > 10 µM | The half-maximal effective concentration for direct agonism of the M1 receptor, indicating minimal agonist activity. |
| Maximal ACh Response | Rat | 93% | The maximal potentiation of the acetylcholine response at the M1 receptor. |
In Vivo Pharmacokinetics
Effective central nervous system (CNS) penetration is critical for compounds targeting neurological disorders. This compound has shown favorable pharmacokinetic properties in preclinical models.
| Parameter | Species | Value | Description |
| Brain/Plasma Ratio (Kp) | Rat | 0.28 | A measure of the compound's ability to cross the blood-brain barrier. |
| Unbound Brain/Plasma Ratio (Kp,uu) | Rat | 0.32 | The ratio of the unbound fraction of the compound in the brain to that in the plasma, a key indicator of target engagement in the CNS. |
| Brain/Plasma Ratio (Kp) | Mouse | 0.16 | A measure of the compound's ability to cross the blood-brain barrier in a different species. |
| Unbound Brain/Plasma Ratio (Kp,uu) | Mouse | 0.18 | The unbound brain to plasma ratio in mice. |
Signaling Pathways and Experimental Workflows
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade crucial for cognitive processes such as learning and memory. As a "pure" PAM, this compound enhances the receptor's response to the endogenous ligand, acetylcholine, without directly activating the receptor itself. This is thought to promote a more physiological signaling profile, avoiding the overstimulation that can lead to adverse effects. A key aspect of this is the potential to avoid significant β-arrestin recruitment, a pathway that can be engaged by ago-PAMs and is associated with receptor desensitization and certain adverse effects.
Experimental Workflow: In Vivo Cognitive Efficacy Assessment
The preclinical assessment of this compound's pro-cognitive effects typically follows a standardized workflow, culminating in behavioral assays such as the Novel Object Recognition (NOR) test. This test is a widely accepted model for evaluating learning and memory in rodents.
Detailed Experimental Protocols
In Vitro: Calcium Mobilization Assay
This assay is fundamental for determining the potency and agonist activity of M1 modulators.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with the assay buffer. Test compounds, including this compound at various concentrations, are added to the wells.
-
Agonist Stimulation: To determine PAM activity, a sub-maximal concentration (EC20) of acetylcholine is added to the wells. For determining agonist activity, buffer alone is added.
-
Signal Detection: Changes in intracellular calcium levels are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The fluorescence data is normalized to baseline and expressed as a percentage of the maximal response to acetylcholine. EC50 values are calculated using a four-parameter logistic equation.
In Vivo: Novel Object Recognition (NOR) Test
The NOR test assesses a rodent's ability to recognize a novel object from a familiar one, a measure of learning and memory.
-
Habituation: On the first day, individual mice or rats are placed in an open-field arena (e.g., a 40x40x40 cm box) for 5-10 minutes to acclimate to the environment.
-
Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Inter-trial Interval: The animal is returned to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Testing Phase: One of the familiar objects is replaced with a novel object of similar size but different shape and texture. The animal is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory of the familiar object.
Conclusion
The preclinical data available for this compound strongly indicate its utility as a selective and pure M1 PAM. Its favorable CNS penetration and lack of cholinergic adverse effects make it a valuable tool for investigating the therapeutic potential of M1 receptor modulation in animal models of cognitive impairment. Further studies quantifying its in vivo efficacy in various cognitive paradigms will be crucial in fully elucidating its potential.
VU6007477: A Technical Guide for M1 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6007477 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1] Developed as a research tool, it offers a distinct advantage over previous M1 modulators due to its "pure" PAM profile, exhibiting minimal intrinsic agonist activity. This characteristic allows for the potentiation of the endogenous acetylcholine signal without causing the adverse cholinergic effects, such as seizures, that have plagued M1 ago-PAMs.[2][3] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental protocols for its characterization, and the signaling pathways it modulates.
Core Properties of this compound
This compound is a derivative of a pyrrolo[2,3-b]pyridine carboxamide core.[2][3] Its key feature is the potentiation of the M1 receptor's response to acetylcholine without directly activating the receptor in the absence of the endogenous ligand.
Quantitative Pharmacological Data
The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.
| Parameter | Species | Value | Assay Type | Reference |
| M1 PAM Potency (EC50) | Rat | 230 nM | Calcium Mobilization | [1][2][3] |
| M1 Agonist Activity (EC50) | Rat | > 10 µM | Calcium Mobilization | [2][3] |
| CNS Penetration (Kp) | Rat | 0.28 | In vivo | [2][3] |
| CNS Penetration (Kp,uu) | Rat | 0.32 | In vivo | [2][3] |
| CNS Penetration (Kp) | Mouse | 0.16 | In vivo | [2][3] |
| CNS Penetration (Kp,uu) | Mouse | 0.18 | In vivo | [2][3] |
M1 Receptor Signaling and Experimental Workflow
The potentiation of the M1 receptor by this compound primarily impacts the Gq/11 signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for characterizing an M1 PAM like this compound.
References
Methodological & Application
Application Notes and Protocols for VU6007477 in Mouse Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of VU6007477, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, in mouse models of cognitive function. Due to the limited publicly available data on this compound, this document leverages information from closely related and well-characterized M1 PAMs, such as VU0453595 and VU0486846, to provide representative protocols and dosage guidelines.
Introduction
The M1 muscarinic acetylcholine receptor is a key target in the central nervous system for enhancing cognitive processes, including learning and memory. Positive allosteric modulators that selectively target the M1 receptor without direct agonist activity have shown promise in preclinical studies for their potential to improve cognitive function with a favorable safety profile. This compound belongs to a class of compounds developed to achieve this selective modulation. These notes are intended to guide researchers in designing and executing in vivo cognitive studies in mice using this compound or similar M1 PAMs.
Quantitative Data Summary
The following tables summarize key in vivo data for M1 PAMs structurally and functionally related to this compound. This information can be used as a starting point for dose-range finding studies with this compound.
Table 1: Recommended Dosage of Related M1 PAMs for Cognitive Studies in Rodents
| Compound | Animal Model | Cognitive Assay | Effective Dose Range (mg/kg) | Route of Administration | Vehicle |
| VU0453595 | Mouse (PCP-induced deficit model) | Novel Object Recognition, Social Interaction | 1, 3, 10[1] | Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| VU0486846 | Rat | Novel Object Recognition | 3, 10 | Intraperitoneal (i.p.) | 10% Tween 80 in water |
Table 2: Representative Pharmacokinetic Parameters of Related M1 PAMs in Mice
| Compound | Parameter | Value | Species | Notes |
| VU319 (related to VU0453595) | Brain-to-Plasma Partition Coefficient (Kp) | 0.77 | Mouse | Indicates good CNS penetration. |
| VU319 (related to VU0453595) | Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | 1.3 | Mouse | Suggests high free drug concentration in the brain. |
| VU6004256 | Maximum Total Brain Concentration (at 100 mg/kg, i.p.) | 49.9 µM | Mouse | |
| VU6004256 | Maximum Unbound Brain Concentration (at 100 mg/kg, i.p.) | 649 nM | Mouse |
Signaling Pathway
This compound, as an M1 PAM, enhances the signaling of the M1 muscarinic acetylcholine receptor. The canonical signaling pathway for the M1 receptor is initiated by the binding of acetylcholine, which is then potentiated by the PAM. This leads to the activation of a Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores.
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of mice to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material that is easy to clean.
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the mouse. The objects should be of similar size but different in shape and texture.
-
A third, distinct object to be used as the novel object.
-
Video recording system and analysis software.
-
70% ethanol for cleaning.
Procedure:
-
Habituation (Day 1):
-
Gently place each mouse individually into the empty open field arena.
-
Allow the mouse to freely explore the arena for 5-10 minutes.
-
This step reduces anxiety and familiarizes the mouse with the testing environment.
-
Return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each mouse.
-
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle to the mice at the desired dose and route (e.g., 30 minutes before the session if using i.p. injection).
-
Place two identical objects (A and A) in opposite corners of the arena.
-
Gently place the mouse in the center of the arena, equidistant from the two objects.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the session for later analysis.
-
Return the mouse to its home cage.
-
Clean the arena and objects thoroughly.
-
-
Testing (Day 2 or 3):
-
The testing phase is typically conducted after a retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory).
-
Replace one of the familiar objects with a novel object (B), so the arena now contains one familiar object (A) and one novel object (B).
-
Gently place the mouse back into the center of the arena.
-
Allow the mouse to explore for a set period (e.g., 5 minutes).
-
Record the session.
-
Data Analysis:
-
Score the time the mouse spends actively exploring each object (sniffing, touching with the nose or paws).
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.
References
Application Notes and Protocols: Preparation of VU6007477 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: VU6007477 is a brain-penetrant and selective M1 positive allosteric modulator (PAM) with a reported EC50 value of 230 nM.[1][2][3] It is a promising research tool for investigating cholinergic seizure activity.[1] The accurate and reproducible preparation of stock solutions is a critical first step for any in vitro or in vivo experiment to ensure the reliability of results. Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent used for dissolving a wide array of organic molecules for biological assays.[4][5] These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in DMSO.
Physicochemical Properties
A summary of the relevant physicochemical properties for this compound and the solvent, DMSO, are provided below.
| Compound/Solvent | Property | Value | Reference |
| This compound | Molecular Weight | 430.50 g/mol | [1] |
| Molecular Formula | C₂₄H₂₆N₆O₂ | [2] | |
| CAS Number | 2220141-46-6 | [2] | |
| Appearance | Powder | ||
| DMSO | Molecular Formula | (CH₃)₂SO | [5] |
| Molar Mass | 78.13 g/mol | [5] | |
| Appearance | Colorless Liquid | [5] | |
| Key Feature | Polar aprotic solvent, miscible with water | [4][5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM concentrated stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes (amber or covered with foil)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Methodology:
-
Pre-Weighing Preparation: Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube. It is often advisable to use the entire content of a pre-weighed vial to avoid errors associated with weighing small masses.[7]
-
Calculation of DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:
Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] x 100,000
Example Calculation for 1 mg of this compound:
-
Volume (µL) = [1 mg / 430.50 g/mol ] x 100,000 ≈ 232.3 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If solubility issues persist, sonication in a water bath or gentle warming (e.g., to 37°C for 10-15 minutes) can facilitate dissolution.[7][8] Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage:
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.
Key Consideration: Small molecules dissolved in DMSO can precipitate when diluted into aqueous solutions.[10] The final concentration of DMSO in assays should be minimized, typically to less than 0.5%, as higher concentrations can be cytotoxic.[9][10]
Methodology:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To prevent precipitation, it is best to perform an intermediate dilution of the stock in DMSO before the final dilution into the aqueous medium.
-
Final Dilution: Add the required volume of the this compound stock (or intermediate dilution) to the pre-warmed (e.g., 37°C) aqueous experimental medium (e.g., cell culture media, PBS). It is crucial to add the DMSO solution to the aqueous medium while gently vortexing or swirling, not the other way around.[7]
Example Calculation for a 10 µM working solution in 10 mL:
-
Using the formula V₁C₁ = V₂C₂:
-
V₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
Add 10 µL of the 10 mM stock solution to 10 mL of the aqueous medium.
-
The final DMSO concentration will be 0.1% (10 µL in 10,000 µL).
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any solvent effects.[10]
-
Use Immediately: Use the freshly prepared working solution promptly. Do not store aqueous dilutions for extended periods.
Troubleshooting
| Issue | Possible Cause | Recommended Solution | Reference |
| Compound fails to dissolve in DMSO | Insufficient mixing or low temperature. | Vortex for a longer duration. Use a sonicator bath or gently warm the solution to 37°C. | [7][8] |
| DMSO has absorbed moisture. | Use a fresh, unopened bottle of anhydrous-grade DMSO. | ||
| Precipitation upon dilution in aqueous buffer | Compound's aqueous solubility limit exceeded. | Decrease the final concentration of the compound. Add the DMSO stock slowly to the stirring aqueous solution. | [7][10] |
| Final DMSO concentration is too low to maintain solubility. | Perform serial dilutions in DMSO first to lower the concentration before adding to the aqueous buffer. |
Visual Workflows
References
- 1. This compound | M1 Positive Allosteric Modulator, P-gp Substrate | MedChemExpress [medchemexpress.eu]
- 2. biocat.com [biocat.com]
- 3. This compound | M1 mAChR PAM | Probechem Biochemicals [probechem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. emulatebio.com [emulatebio.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. benchchem.com [benchchem.com]
Application Note: VU6007477 Protocol for Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6007477 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3] As a PAM, it enhances the receptor's response to the endogenous ligand, acetylcholine (ACh), rather than activating the receptor directly.[2] The M1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins to initiate a signaling cascade resulting in the release of intracellular calcium.[4][5][6] This application note provides a detailed protocol for a no-wash, fluorescence-based calcium mobilization assay to characterize the activity of this compound on M1 receptor-expressing cells. The assay is suitable for high-throughput screening and pharmacological characterization.[7][8]
M1 Receptor Signaling Pathway
The M1 muscarinic receptor is coupled to the Gq G-protein.[5][6] When acetylcholine (ACh) binds to the receptor, this compound enhances this binding and subsequent G-protein activation. The activated Gαq subunit stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol.[6][8] This transient increase in intracellular calcium is the signal measured in this assay.
Caption: M1 muscarinic receptor signaling pathway leading to calcium mobilization.
Quantitative Data Summary
The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Species | Notes | Reference |
| PAM EC50 | 230 nM | Rat | Potentiation of acetylcholine response. | [2][9][10] |
| Max ACh Response | 93% | Rat | Maximum potentiation relative to ACh alone. | [2][9][10] |
| Agonist EC50 | > 10 µM | Rat | Minimal direct activation of the M1 receptor. | [2][9][10] |
| Selectivity | High | - | Highly selective for M1 over M2-M5 subtypes. | [1] |
| CNS Penetration | Good | Rat, Mouse | Capable of crossing the blood-brain barrier. | [2][9][10] |
Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.[11][12] It utilizes a no-wash calcium indicator kit, such as the Fluo-4 NW Calcium Assay Kit, to simplify the procedure and improve data quality.[7][11][13]
Materials and Reagents
-
Cells: CHO or HEK293 cells stably expressing the human M1 muscarinic acetylcholine receptor.
-
Compound: this compound (powder, stored at -20°C).[1]
-
Agonist: Acetylcholine (ACh) chloride.
-
Assay Plate: Black-walled, clear-bottom 96-well microplates.
-
Cell Culture Medium: Appropriate growth medium for the cell line (e.g., DMEM/F12 with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[11]
-
Calcium Assay Kit: Fluo-4 No-Wash (NW) Calcium Assay Kit or equivalent.[11][12][14]
-
Fluo-4 AM dye
-
Assay Buffer (e.g., 1X Assay Buffer with F127 Plus)
-
-
Reagents for Solutions: DMSO for dissolving this compound.
Experimental Workflow
Caption: General workflow for the this compound calcium mobilization assay.
Step-by-Step Procedure
1. Cell Preparation (Day 1)
-
Culture M1-expressing cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in a growth medium.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[11][12]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
2. Reagent Preparation (Day 2)
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[1]
-
This compound Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to create a concentration range for testing (e.g., 1 nM to 30 µM). These will be your 2X final concentration solutions.
-
Acetylcholine (ACh) Solution: Prepare a stock solution of ACh in Assay Buffer. Dilute this stock to a concentration that represents 2X the EC20 value (the concentration that gives 20% of the maximal response). The EC20 value should be predetermined for your specific cell line.
-
Fluo-4 AM Dye-Loading Solution: Prepare the dye-loading solution according to the manufacturer's instructions.[11][12] Typically, this involves mixing the Fluo-4 AM stock with the provided assay buffer. Prepare enough solution for 100 µL per well.
3. Dye Loading
-
Remove the growth medium from the cell plate.
-
Add 100 µL of the prepared Fluo-4 AM dye-loading solution to each well.[11]
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[11][12]
4. Calcium Flux Measurement
-
Place the dye-loaded cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped for kinetic reading.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[11][14]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Perform a compound addition:
-
PAM Mode: Add the serially diluted this compound solutions to the wells. Immediately after, add the 2X EC20 ACh solution. The instrument will add the compounds and continue reading the fluorescence.
-
Agonist Mode (Control): To confirm minimal agonist activity, add only the this compound dilutions to control wells.
-
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
5. Data Analysis
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistical equation (sigmoidal dose-response curve) to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal potentiation.
-
Include appropriate controls:
-
Negative Control: Cells treated with Assay Buffer only.
-
Positive Control: Cells treated with a saturating concentration of ACh to determine the maximal response.
-
References
- 1. This compound | M1 mAChR PAM | Probechem Biochemicals [probechem.com]
- 2. This compound, a Novel M1 PAM Based on a Pyrrolo[2,3-b]pyridine Carboxamide Core Devoid of Cholinergic Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | M1 Positive Allosteric Modulator, P-gp Substrate | MedChemExpress [medchemexpress.eu]
- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. VU-6007477 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. This compound, a Novel M1 PAM Based on a Pyrrolo[2,3- b]pyridine Carboxamide Core Devoid of Cholinergic Adverse Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. content.abcam.com [content.abcam.com]
- 13. Molecular Probes Fluo-4 NW Calcium Assay Kit 10 Microplates | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 14. abcam.com [abcam.com]
Assessing Cognitive Enhancement with VU6007477 in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the cognitive-enhancing effects of VU6007477, a novel M1 muscarinic acetylcholine receptor (M1 mAChR) positive allosteric modulator (PAM), in mice. This compound is a promising tool compound for preclinical research due to its selective potentiation of the M1 receptor, central nervous system (CNS) penetration, and a favorable safety profile devoid of cholinergic adverse events.[1]
Introduction to this compound
This compound is a small molecule that belongs to a pyrrolo[2,3-b]pyridine carboxamide chemical series.[1] It acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine.[1] The M1 receptor is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex, making it a key target for cognitive enhancement therapies in conditions like Alzheimer's disease and schizophrenia.[2][3][4] Unlike some other M1 PAMs, this compound exhibits minimal direct agonist activity, reducing the risk of over-activating the receptor and causing adverse effects like seizures.[1]
Data Presentation
The following tables summarize the key in vitro and in vivo properties of this compound and comparable M1 PAMs, providing a basis for experimental design.
Table 1: In Vitro Potency and Activity of this compound
| Parameter | Value | Species | Reference |
| M1 PAM Potency (EC50) | 230 nM | Rat | [1] |
| M1 Agonist Activity (EC50) | > 10 µM | Rat | [1] |
| % Acetylcholine Max Response | 93% | Rat | [1] |
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Brain/Plasma Ratio (Kp) | 0.16 | Mouse | [1] |
| Unbound Brain/Plasma Ratio (Kp,uu) | 0.18 | Mouse | [1] |
| Brain/Plasma Ratio (Kp) | 0.28 | Rat | [1] |
| Unbound Brain/Plasma Ratio (Kp,uu) | 0.32 | Rat | [1] |
Table 3: Recommended Dosing for M1 PAMs in Mouse Cognitive Assays (for extrapolation to this compound)
| Compound | Assay | Dose Range (mg/kg) | Route | Reference |
| VU0453595 | Novel Object Recognition | 1, 3, 10 | i.p. | [1] |
| BQCA | Fear Conditioning | 15 | i.p. | [5] |
| MK-7622 | General Behavioral Convulsion Assessment | 3, 10, 30, 100 | i.p. | [1][6] |
| VU0486846 | Novel Object Recognition, Morris Water Maze | 10 (in drinking water) | p.o. | [2] |
Signaling Pathway
The activation of the M1 muscarinic acetylcholine receptor is crucial for synaptic plasticity and cognitive function. As a positive allosteric modulator, this compound enhances the signaling cascade initiated by acetylcholine binding to the M1 receptor. This pathway is fundamental to the cognitive-enhancing properties of the compound.
M1 Receptor Signaling Pathway enhanced by this compound.
Experimental Protocols
The following protocols for assessing cognitive enhancement in mice are based on standard behavioral assays and include recommended parameters extrapolated from studies on structurally and functionally similar M1 PAMs. It is recommended to perform pilot studies to determine the optimal dose and timing for this compound in your specific experimental conditions.
General Administration Protocol
-
Compound Preparation : Dissolve this compound in a vehicle suitable for in vivo administration. A common vehicle for similar compounds is 10% Tween 80 in saline.[6]
-
Administration Route : Intraperitoneal (i.p.) injection is a common and effective route for administering M1 PAMs in mice for behavioral studies.[6][7]
-
Dosage : Based on data from similar M1 PAMs, a starting dose range of 1-30 mg/kg is recommended for this compound.[1][5][7] A dose-response study is crucial to identify the optimal dose for cognitive enhancement without inducing off-target effects.
-
Timing : Administer this compound 30-90 minutes prior to the acquisition phase of the behavioral task to allow for sufficient CNS penetration and target engagement.[5][6][7]
Novel Object Recognition (NOR) Test
This test assesses recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.
Novel Object Recognition Experimental Workflow.
Protocol:
-
Habituation (Day 1):
-
Training (Day 2):
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30-90 minutes before the training session.[1][6]
-
Place two identical objects in opposite, counterbalanced corners of the arena.
-
Place the mouse in the arena, equidistant from both objects, and allow it to explore for 10 minutes.[8]
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
-
Testing (Day 3):
-
After a retention interval (e.g., 24 hours), place one of the familiar objects and a novel object in the same locations as in the training phase.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Morris Water Maze (MWM)
This task assesses hippocampal-dependent spatial learning and memory.
Morris Water Maze Experimental Workflow.
Protocol:
-
Apparatus:
-
A circular pool (e.g., 120 cm in diameter) filled with water made opaque with non-toxic white paint.
-
A hidden escape platform (10 cm diameter) submerged 1 cm below the water surface.
-
The room should have various distal visual cues.
-
-
Acquisition Training (Days 1-4):
-
Administer this compound or vehicle daily, 30 minutes before the first trial.
-
Conduct 4 trials per day for 4 consecutive days.
-
For each trial, gently place the mouse into the water facing the pool wall from one of four randomized start positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.[10]
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Analyze the escape latency and path length across the acquisition days to assess learning.
-
In the probe trial, a significant preference for the target quadrant indicates spatial memory retention.
-
Contextual Fear Conditioning
This task assesses fear-associated learning and memory, which involves the hippocampus and amygdala.
Fear Conditioning Experimental Workflow.
Protocol:
-
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild electric footshock.
-
A video camera to record the mouse's behavior.
-
-
Training (Day 1):
-
Administer this compound (e.g., 15 mg/kg, i.p.) or vehicle 30 minutes before training.[5]
-
Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Deliver a mild footshock (e.g., 0.5-0.7 mA for 2 seconds).[11][12]
-
Remove the mouse from the chamber 30-60 seconds after the shock.
-
-
Contextual Fear Memory Test (Day 2):
-
24 hours after training, place the mouse back into the same conditioning chamber.
-
Record the mouse's behavior for a set period (e.g., 5 minutes) without delivering a footshock.
-
-
Data Analysis:
-
Score the amount of time the mouse spends "freezing" (complete immobility except for respiration).
-
Increased freezing time in the drug-treated group compared to the control group indicates enhanced fear memory.
-
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of M1 receptor modulation in cognitive processes. The provided protocols, based on established behavioral paradigms and data from similar M1 PAMs, offer a starting point for researchers to design and execute robust preclinical studies to evaluate the cognitive-enhancing potential of this compound in mice. Careful dose-selection and adherence to standardized protocols are essential for obtaining reliable and reproducible data.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive Allosteric Modulation of the Muscarinic M1 Receptor Improves Efficacy of Antipsychotics in Mouse Glutamatergic Deficit Models of Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. M1 muscarinic receptors modulate fear-related inputs to the prefrontal cortex: Implications for novel treatments of posttraumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MPD: Brown2: project protocol [phenome.jax.org]
- 11. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
Application Notes and Protocols for Electrophysiological Recordings of Novel GIRK Channel Activators
For Researchers, Scientists, and Drug Development Professionals
Note: The compound "VU6007477" was not found in publicly available literature. This document provides a general protocol for the characterization of novel G-protein-coupled inwardly rectifying potassium (GIRK) channel activators using whole-cell patch-clamp electrophysiology, with the well-characterized activators ML297 and GiGA1 as examples.
Introduction
G-protein-coupled inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical mediators of inhibitory neurotransmission in the central nervous system and play a key role in regulating cardiac excitability.[1][2][3] These channels are activated by the Gβγ subunits of Gi/o-coupled G-protein-coupled receptors (GPCRs) and are also subject to modulation by other cellular factors and small molecules.[2][3] The activation of GIRK channels leads to an outward potassium current, resulting in hyperpolarization of the cell membrane and a decrease in cellular excitability. This makes them attractive therapeutic targets for a range of neurological and cardiovascular disorders, including epilepsy, anxiety, and cardiac arrhythmias.[1][4]
The discovery and characterization of novel GIRK channel activators require robust and reproducible electrophysiological methods. Whole-cell patch-clamp recording from heterologous expression systems, such as Human Embryonic Kidney 293 (HEK293) cells, is a gold-standard technique for quantifying the potency, efficacy, and selectivity of new chemical entities targeting specific GIRK channel subunit combinations.[5]
This document outlines a detailed protocol for the electrophysiological characterization of novel GIRK channel activators, including the preparation of cells, recording solutions, data acquisition, and analysis.
Signaling Pathways
GIRK channels can be activated through both G-protein dependent and independent pathways. Understanding these pathways is crucial for designing experiments to characterize novel modulators.
G-Protein Dependent Activation
The canonical activation of GIRK channels is initiated by the binding of an agonist to a Gi/o-coupled GPCR. This triggers the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. The liberated Gβγ dimer then directly binds to the GIRK channel, promoting its opening. This signaling cascade is localized to the plasma membrane.[2][3]
G-Protein Independent Activation
Some small molecules, such as ethanol and the synthetic activators ML297 and GiGA1, can directly activate GIRK channels without the need for GPCRs and G-proteins.[1][3][4] These compounds are thought to bind to a hydrophobic pocket on the channel, stabilizing its open conformation.[1] This mode of activation is still dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane.[3][4]
Data Presentation
The following tables summarize the electrophysiological properties of the example GIRK channel activators, ML297 and GiGA1.
Table 1: Potency of ML297 and GiGA1 on Different GIRK Subunit Combinations
| Compound | GIRK Subunit Combination | EC50 | Cell Type | Reference |
| ML297 | GIRK1/2 | 160 nM | HEK293 | [5] |
| ML297 | GIRK1/2 | 233 ± 38 nM | HEK293 | [4] |
| ML297 | GIRK1/3 | 914 nM | HEK293 | |
| ML297 | GIRK1/4 | 887 nM | HEK293 | |
| GiGA1 | GIRK1/2 | 31 µM | HEK293T | [1] |
| GiGA1 | GIRK2/3 | No significant activation | HEK293T | [1] |
| GiGA1 | GIRK1/3 | Weak activation | HEK293T | [1] |
| GiGA1 | GIRK1/4 | Weak activation | HEK293T | [1] |
Table 2: Electrophysiological Characteristics of ML297 and GiGA1 on GIRK1/2 Channels
| Parameter | ML297 | GiGA1 |
| Activation Kinetics | Concentration-dependent, with faster activation at higher concentrations.[4] | Fast on and off rates, described as "alcohol-like kinetics".[1] |
| G-Protein Dependence | Independent.[4] | Independent.[1] |
| PIP2 Dependence | Dependent.[4] | Dependent. |
| Maximal Efficacy | Elicits a maximal response at 10 µM.[4] | Saturating activation at ~100 µM.[1] |
Experimental Protocols
This section provides a detailed methodology for characterizing a novel GIRK channel activator using whole-cell patch-clamp electrophysiology on transiently transfected HEK293 cells.
Materials and Reagents
-
Cell Line: HEK293 or HEK293T cells
-
Transfection Reagent: Lipofectamine 2000 or similar
-
Plasmids: Expression vectors for GIRK1, GIRK2, and a co-expressed GPCR (e.g., GABAB receptor subunits) if studying G-protein dependent modulation. A fluorescent reporter (e.g., GFP) is recommended to identify transfected cells.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Electrophysiology Solutions: (See Table 3 for compositions)
-
Extracellular (Bath) Solution
-
Intracellular (Pipette) Solution
-
-
Test Compound: Stock solution of the novel GIRK activator in a suitable solvent (e.g., DMSO).
-
Control Compounds:
-
Positive control (e.g., ML297 or GiGA1)
-
GIRK channel blocker (e.g., BaCl2)
-
-
Patch Pipettes: Borosilicate glass capillaries (1.5 mm outer diameter, 0.86 mm inner diameter).
Table 3: Composition of Electrophysiology Solutions
| Extracellular (Bath) Solution | Concentration (mM) | Intracellular (Pipette) Solution | Concentration (mM) |
| NaCl | 140 | KCl | 140 |
| KCl | 5 | MgCl2 | 2 |
| CaCl2 | 2 | EGTA | 10 |
| MgCl2 | 1 | HEPES | 10 |
| HEPES | 10 | ATP-Mg | 4 |
| Glucose | 10 | GTP-Na | 0.3 |
| pH adjusted to 7.4 with NaOH | pH adjusted to 7.2 with KOH |
Experimental Workflow
The following diagram illustrates the major steps in the electrophysiological characterization of a novel GIRK channel activator.
Detailed Methodologies
1. Cell Culture and Transfection
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
One day before transfection, seed the cells onto glass coverslips in a 12-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For a single well of a 12-well plate, typically use a total of 1 µg of plasmid DNA (e.g., 0.4 µg GIRK1, 0.4 µg GIRK2, and 0.2 µg GFP).
-
Incubate the cells with the transfection complexes for 4-6 hours, then replace the medium with fresh, pre-warmed culture medium.
-
Incubate the transfected cells for 24-48 hours before electrophysiological recordings.
2. Electrophysiological Recordings
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The desired resistance should be 3-5 MΩ when filled with the intracellular solution.
-
Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope equipped with fluorescence optics to identify GFP-positive cells.
-
Perfuse the recording chamber with the extracellular solution at a constant rate (e.g., 1-2 mL/min).
-
Approach a GFP-positive cell with the patch pipette and form a gigaseal (a high-resistance seal between the pipette tip and the cell membrane).
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording protocol.
3. Voltage-Clamp Protocol and Data Acquisition
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a voltage ramp from -120 mV to +40 mV over 500 ms to determine the current-voltage (I-V) relationship.
-
To assess the effect of the test compound, first record the baseline current in the extracellular solution.
-
Apply the test compound at various concentrations via the perfusion system, allowing sufficient time for the current to reach a steady state at each concentration.
-
Record the current at each concentration using the same voltage-clamp protocol.
-
After applying the highest concentration of the test compound, wash it out with the extracellular solution to check for reversibility.
-
At the end of the experiment, apply a known GIRK channel blocker (e.g., 1 mM BaCl2) to confirm that the recorded current is mediated by inwardly rectifying potassium channels.
-
Acquire and digitize the data using an appropriate patch-clamp amplifier and data acquisition software (e.g., pCLAMP).
4. Data Analysis
-
Measure the peak inward current at a specific holding potential (e.g., -120 mV) for each concentration of the test compound.
-
Normalize the current at each concentration to the baseline current to obtain the fold activation.
-
Construct a dose-response curve by plotting the normalized current as a function of the compound concentration.
-
Fit the dose-response curve with the Hill equation to determine the EC50 and the Hill coefficient.
-
Analyze the activation and deactivation kinetics by fitting the current traces with exponential functions to obtain time constants.
-
Calculate the current density (pA/pF) by dividing the peak current by the cell capacitance.
-
Plot the I-V curves to visualize the effect of the compound on the channel's rectification properties.
Conclusion
The protocol described in these application notes provides a robust framework for the electrophysiological characterization of novel GIRK channel activators. By employing whole-cell patch-clamp recordings in a heterologous expression system, researchers can obtain detailed information on the potency, efficacy, selectivity, and mechanism of action of new chemical entities. This information is crucial for the development of novel therapeutics targeting GIRK channels for the treatment of various diseases.
References
- 1. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 3. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating VU6007477 in Long-Term Potentiation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of VU6007477, a novel M1 positive allosteric modulator (PAM), on synaptic plasticity, specifically long-term potentiation (LTP). The provided protocols are designed for researchers in neuroscience and pharmacology to assess the potential of this compound as a cognitive enhancer.
Introduction to this compound and Long-Term Potentiation
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory.[1] The M1 muscarinic acetylcholine receptor is highly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[2][3] Positive allosteric modulators (PAMs) of the M1 receptor, like this compound, offer a promising therapeutic strategy for enhancing cognitive function in disorders such as Alzheimer's disease and schizophrenia by potentiating the effects of the endogenous neurotransmitter acetylcholine.[2][3][4]
This compound is a selective M1 PAM with good central nervous system (CNS) penetration and a favorable safety profile, lacking the cholinergic adverse events often associated with direct-acting agonists.[3] Investigating the effects of this compound on LTP can provide crucial insights into its potential to ameliorate cognitive deficits.
Quantitative Data Summary
While direct quantitative data for this compound's effects on LTP are not yet publicly available, the following table summarizes its known pharmacological properties and provides representative data for the expected outcomes of a potent M1 PAM in relevant assays.
| Parameter | This compound | Representative M1 PAM | Reference |
| M1 PAM Potency (EC50) | ~230 nM (rat) | 100 - 500 nM | [5] |
| M1 Agonist Activity (EC50) | > 10 µM | > 10 µM | [5] |
| Selectivity | High for M1 vs M2-M5 | > 100-fold vs M2-M5 | [3] |
| Brain/Plasma Ratio (Kp) | ~0.28 (rat) | 0.5 - 2.0 | [5] |
| LTP Enhancement | Hypothesized | 20-50% increase in fEPSP slope | N/A |
| Novel Object Recognition | Hypothesized | Increased discrimination index | N/A |
Note: LTP enhancement and Novel Object Recognition data are hypothesized based on the known pharmacology of M1 PAMs and represent potential experimental outcomes.
Experimental Protocols
In Vitro Electrophysiology: Long-Term Potentiation in Hippocampal Slices
This protocol describes the methodology for assessing the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices from rodents.
Materials:
-
Rodent (rat or mouse)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution (in DMSO)
-
Vibratome or tissue chopper
-
Dissection tools
-
Submerged or interface recording chamber
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rodent.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode in the same layer of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
This compound Application:
-
After establishing a stable baseline for at least 20 minutes, apply this compound at the desired concentration (e.g., 1 µM) to the perfusing aCSF.
-
Continue baseline stimulation in the presence of the compound for another 20-30 minutes to assess its effect on basal synaptic transmission.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses.[6] A common TBS protocol is 10 trains of 4 pulses at 100 Hz, with a 200 ms inter-train interval.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to measure the potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of LTP in the presence of this compound to a vehicle control group.
-
In Vivo Behavioral Assay: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents.[5][7][8][9] This protocol outlines the procedure for assessing the pro-cognitive effects of this compound.
Materials:
-
Rodents (mice or rats)
-
Open field arena (e.g., 40x40x40 cm)
-
Two sets of identical, non-aversive objects
-
This compound formulation for in vivo administration (e.g., oral gavage)
-
Video tracking software
Procedure:
-
Habituation:
-
On day 1, habituate each animal to the empty open field arena for 5-10 minutes.
-
-
Training (Familiarization) Phase:
-
On day 2, administer this compound or vehicle to the animals at a predetermined time before the training session (e.g., 30-60 minutes).
-
Place two identical objects in the arena.
-
Allow the animal to freely explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the nose being within a close proximity (e.g., 2 cm) of the object and oriented towards it.
-
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), place one of the familiar objects and one novel object in the arena.
-
Allow the animal to freely explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A higher DI indicates better recognition memory.
-
Compare the DI between the this compound-treated group and the vehicle-treated group.
-
Signaling Pathways
The activation of M1 muscarinic receptors by acetylcholine, potentiated by this compound, is expected to trigger downstream signaling cascades that are crucial for the induction and maintenance of LTP. The following diagram illustrates the key signaling pathways involved.
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound's potential as a cognitive-enhancing agent. By investigating its effects on long-term potentiation and performance in relevant behavioral tasks, researchers can gain valuable insights into its mechanism of action and therapeutic utility for treating cognitive impairments associated with neurodegenerative and psychiatric disorders.
References
- 1. Muscarinic receptor 1 allosteric modulators stimulate colorectal emptying in dog, mouse and rat and resolve constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opportunities and challenges for the development of M1 muscarinic receptor positive allosteric modulators in the treatment for neurocognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]
- 8. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 9. mmpc.org [mmpc.org]
Application Notes and Protocols for VU6007477 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6007477 is a potent, selective, and CNS-penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1R). Unlike many of its predecessors which exhibited significant M1 agonist or ago-PAM activity leading to cholinergic adverse effects, this compound is characterized as a "pure" M1 PAM. This property makes it an invaluable tool for the precise investigation of M1R function in various physiological and pathophysiological processes, including synaptic plasticity, without the confounding effects of direct receptor agonism. These application notes provide detailed information and protocols for utilizing this compound to study the modulation of synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD).
Mechanism of Action
This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. This means it does not directly activate the receptor itself but binds to a topographically distinct site from the orthosteric acetylcholine binding site. This binding potentiates the receptor's response to the endogenous neurotransmitter, acetylcholine. This modulatory action allows for the enhancement of M1R signaling in a spatially and temporally physiological manner, preserving the natural patterns of cholinergic transmission.
Applications in Synaptic Plasticity Research
The M1 muscarinic acetylcholine receptor is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex. Activation of M1Rs has been demonstrated to play a significant role in modulating the induction and maintenance of synaptic plasticity. This compound, as a selective M1 PAM, can be employed to:
-
Investigate the role of M1R potentiation in the induction of Long-Term Potentiation (LTP): Studies have shown that activation of M1Rs can induce a robust, NMDAR-dependent LTP in the hippocampus.[1][2][3][4] this compound can be used to selectively enhance M1R signaling and study its impact on the threshold and magnitude of LTP induced by various stimulation protocols.
-
Elucidate the M1R-mediated modulation of Long-Term Depression (LTD): The influence of M1Rs on synaptic plasticity is complex, with evidence suggesting its involvement in LTD in brain regions like the nucleus accumbens.[5][6] this compound can help dissect the specific contribution of M1R potentiation to LTD induction and expression.
-
Probe the downstream signaling pathways of M1R-mediated synaptic plasticity: By selectively potentiating M1R activity, researchers can investigate the downstream signaling cascades, such as those involving protein kinases and gene expression, that are crucial for the consolidation of long-lasting forms of synaptic plasticity.
-
Evaluate the therapeutic potential of M1R modulation for cognitive disorders: Deficits in synaptic plasticity are implicated in various neurological and psychiatric conditions. M1 PAMs like this compound can be used in preclinical models to assess whether enhancing M1R function can rescue impaired synaptic plasticity and associated cognitive deficits.[7][8]
Quantitative Data
The following tables summarize the key pharmacological properties of this compound and the general effects of M1 receptor activation on synaptic plasticity based on available literature.
Table 1: Pharmacological Properties of this compound
| Property | Value | Reference |
| Target | M1 Muscarinic Acetylcholine Receptor | N/A |
| Action | Positive Allosteric Modulator (PAM) | N/A |
| Rat M1 PAM Potency (EC50) | 230 nM | N/A |
| M1 Agonist Activity (EC50) | > 10 µM | N/A |
| CNS Penetration (Rat brain/plasma Kp) | 0.28 | N/A |
| Adverse Effects | Devoid of cholinergic adverse events (e.g., seizures) | N/A |
Table 2: Effects of M1 Receptor Activation on Synaptic Plasticity
| Form of Plasticity | Brain Region | Effect of M1 Activation | Key Features | References |
| Long-Term Potentiation (LTP) | Hippocampus (CA1) | Induction/Enhancement | NMDAR-dependent, occludes with synaptically induced LTP | [1][2][3][4][9] |
| Long-Term Potentiation (LTP) | Hippocampus (Mossy Fiber-CA3) | Constrains LTP | M1/M3 knockout enhances LTP | [10] |
| Long-Term Depression (LTD) | Nucleus Accumbens | Induction | Can be mediated by TRPV1 or CB1R signaling | [5][6] |
| Long-Term Depression (LTD) | Prefrontal Cortex | Induction | Can be impaired in animal models of schizophrenia and restored by M1 PAMs | [7] |
Signaling Pathways and Experimental Workflows
Caption: M1 Receptor Signaling Pathway.
Caption: LTP Experiment Workflow.
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To determine if positive allosteric modulation of M1 receptors by this compound enhances the induction or magnitude of LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
This compound
-
Rodent (e.g., C57BL/6 mouse or Wistar rat)
-
Vibratome or tissue chopper
-
Dissection microscope and tools
-
Submerged recording chamber with perfusion system
-
Temperature controller
-
Extracellular recording electrodes (glass micropipettes filled with ACSF)
-
Stimulating electrode (e.g., bipolar tungsten electrode)
-
Amplifier and digitizer
-
Data acquisition software
-
Artificial cerebrospinal fluid (ACSF) components (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 D-glucose.
-
Carbogen gas (95% O2 / 5% CO2)
Methodology:
-
Slice Preparation:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated ACSF.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with carbogenated ACSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the submerged recording chamber perfused with carbogenated ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA3 region).
-
Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Determine the stimulus intensity that elicits a fEPSP with a slope that is 30-40% of the maximal response.
-
-
Experimental Procedure:
-
Baseline Recording: Record stable baseline fEPSPs every 30 seconds for 20-30 minutes.
-
Drug Application: Perfuse the slice with ACSF containing this compound at the desired concentration (e.g., 1 µM) or vehicle (e.g., 0.1% DMSO in ACSF) for a control group.
-
Incubation: Continue recording for another 20-30 minutes in the presence of the drug or vehicle.
-
LTP Induction: Induce LTP using a standard protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval, repeated twice with a 20-second interval).
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes following LTP induction.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes to the average slope during the last 10 minutes of the baseline recording period.
-
Compare the magnitude of LTP (the average normalized fEPSP slope during the last 10 minutes of the post-induction recording) between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Protocol 2: Assessing the M1R-Dependence of Synaptic Potentiation Induced by this compound
Objective: To confirm that the effects of this compound on synaptic transmission and plasticity are mediated by M1 receptors.
Materials:
-
Same as Protocol 1, with the addition of a selective M1 receptor antagonist (e.g., pirenzepine).
Methodology:
-
Follow steps 1 and 2 of Protocol 1 for slice preparation and electrophysiological recording setup.
-
Experimental Procedure:
-
Baseline Recording: Record stable baseline fEPSPs for 20 minutes.
-
Antagonist Application: Perfuse the slice with ACSF containing a selective M1 receptor antagonist (e.g., 1 µM pirenzepine) for 20 minutes.
-
Co-application of this compound and Antagonist: Perfuse the slice with ACSF containing both the M1 antagonist and this compound for 20 minutes.
-
LTP Induction: Induce LTP as described in Protocol 1.
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1.
-
Compare the magnitude of LTP in the presence of the M1 antagonist and this compound to that of a group treated with this compound alone. A significant reduction in LTP in the presence of the antagonist would indicate that the effects of this compound are M1R-dependent.
-
Conclusion
This compound represents a significant advancement in the pharmacological toolkit for studying M1 muscarinic acetylcholine receptor function. Its "pure" PAM profile allows for the selective potentiation of endogenous cholinergic signaling without the confounding effects of direct agonism. The protocols and information provided herein offer a framework for utilizing this compound to investigate the intricate role of M1 receptors in shaping synaptic plasticity, a fundamental process underlying learning and memory. These studies will not only enhance our understanding of the basic mechanisms of synaptic modulation but may also provide valuable insights for the development of novel therapeutic strategies for cognitive disorders.
References
- 1. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic M1 Receptor Modulation of Synaptic Plasticity in Nucleus Accumbens of Wild-Type and Fragile X Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of synaptic plasticity by physiological activation of M1 muscarinic acetylcholine receptors in the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
Troubleshooting & Optimization
troubleshooting VU6007477 solubility issues in media
Welcome to the technical support center for VU6007477. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3] As a PAM, it does not directly activate the receptor but enhances the receptor's response to the endogenous ligand, acetylcholine.[1] It is a valuable tool compound for studying the effects of selective M1 receptor activation without causing the adverse effects associated with direct agonists.[2][3]
Q2: What is the mechanism of action of this compound?
This compound binds to an allosteric site on the M1 receptor, which is distinct from the binding site of acetylcholine. This binding event induces a conformational change in the receptor that increases its affinity for acetylcholine and enhances the efficacy of acetylcholine-mediated signaling. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.
Q3: What are the primary applications of this compound in research?
This compound is primarily used in neuroscience research to investigate the role of the M1 receptor in various physiological processes, including learning, memory, and cognition. Its selectivity and lack of direct agonist activity make it a useful tool for dissecting the specific contributions of M1 receptor potentiation in cellular and animal models of neurological and psychiatric disorders.[2][3]
Troubleshooting Guide: this compound Solubility Issues in Media
One of the most common challenges encountered when working with small molecule compounds like this compound is poor aqueous solubility, which can lead to precipitation in cell culture media and inaccurate experimental results. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: Precipitation or cloudiness is observed in the cell culture media after adding this compound.
This is a strong indication that the compound has fallen out of solution. The following steps will help you identify the cause and find a solution.
Step 1: Review Stock Solution Preparation
The first step in troubleshooting is to ensure the proper preparation of your this compound stock solution.
Common Issues & Solutions:
| Issue | Recommendation | Detailed Protocol |
| Inaccurate Stock Concentration | Verify calculations and ensure accurate weighing of the compound. | Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO 1. Equilibrate the this compound vial to room temperature before opening.2. Weigh the required amount of this compound powder using a calibrated analytical balance.3. Calculate the volume of dimethyl sulfoxide (DMSO) needed to achieve a 10 mM concentration.4. Add the calculated volume of high-purity, anhydrous DMSO to the vial.5. Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any undissolved particles.6. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. |
| Use of Improper Solvent | This compound is expected to have good solubility in DMSO. Avoid using aqueous buffers to prepare concentrated stock solutions. | Use 100% anhydrous DMSO for preparing the primary stock solution. |
| Stock Solution Instability | Prepare fresh stock solutions regularly and avoid prolonged storage, especially at room temperature. | Aliquoting and proper storage are crucial for maintaining the integrity of the stock solution. |
Quantitative Data Summary (Estimated)
While specific public data on this compound solubility is limited, based on similar compounds, the following is an estimated solubility profile. It is highly recommended to perform your own solubility tests.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mM | Should readily dissolve with vortexing or brief sonication. |
| Ethanol | Sparingly soluble | Not recommended for high-concentration stock solutions. |
| PBS / Cell Culture Media | Very low | Direct dissolution is not feasible for typical working concentrations. |
Step 2: Optimize the Dilution of the Stock Solution into Media
The method of diluting the concentrated DMSO stock into the aqueous cell culture media is a critical step where precipitation often occurs.
Common Issues & Solutions:
| Issue | Recommendation | Detailed Protocol |
| High Final DMSO Concentration | Keep the final concentration of DMSO in the cell culture media as low as possible, ideally ≤ 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be tested for your specific cell type.[4][5] | Protocol 2: Preparation of this compound Working Solution in Cell Culture Media 1. Pre-warm the cell culture media to 37°C.2. Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.3. Perform a serial dilution of the DMSO stock to an intermediate concentration if a very low final concentration is required.4. Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing. This ensures rapid and even distribution, preventing localized high concentrations that can lead to precipitation.5. Visually inspect the media for any signs of precipitation. If observed, consider lowering the final concentration or using a different media formulation. |
| Improper Mixing Technique | Rapidly adding the stock solution without adequate mixing can cause the compound to precipitate. | The key is to dilute the DMSO stock quickly and thoroughly in the larger volume of aqueous media. |
| Media Temperature | Adding a cold stock solution to cold media can decrease solubility. | Always use pre-warmed media. |
Step 3: Consider Media Composition and Experimental Conditions
The components of your cell culture media and the experimental conditions can influence the solubility of this compound.
Common Issues & Solutions:
| Issue | Recommendation |
| Serum Concentration | Proteins in fetal bovine serum (FBS) can sometimes aid in solubilizing hydrophobic compounds. Conversely, high concentrations of certain proteins could potentially lead to interactions and precipitation. |
| pH of the Media | The pH of the cell culture media can affect the ionization state and solubility of a compound. |
| Incubation Time | Over extended incubation periods, the compound may degrade or precipitate out of solution. |
Experimental Protocols
Protocol 3: General Cell-Based Assay for M1 Receptor Activation
This protocol provides a general framework for assessing the activity of this compound in a cell line expressing the M1 muscarinic receptor. A common method is to measure the increase in intracellular calcium upon receptor activation.
Materials:
-
Cells stably expressing the human M1 mAChR (e.g., CHO-K1 or HEK293 cells)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Acetylcholine (ACh) or another M1 receptor agonist
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Seeding:
-
Seed the M1-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Prepare a dilution series of this compound in assay buffer.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of the M1 agonist (e.g., ACh) in assay buffer at a concentration that will elicit a submaximal response (e.g., EC20).
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the agonist solution into the wells and continue to record the fluorescence signal for a set period (e.g., 1-2 minutes).
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Calculate the response for each concentration of this compound and plot the data to determine the EC50 of the potentiating effect.
-
Visualizations
M1 Muscarinic Receptor Signaling Pathway
Caption: Simplified M1 muscarinic receptor signaling pathway.
Troubleshooting Workflow for this compound Solubility Issues
Caption: Logical workflow for troubleshooting this compound precipitation.
References
- 1. innoprot.com [innoprot.com]
- 2. Allosteric modulation of M1 muscarinic acetylcholine receptor internalization and subcellular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. biosynth.com [biosynth.com]
Technical Support Center: Optimizing VU6007477 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing VU6007477, a selective M1 positive allosteric modulator (PAM), in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] As a PAM, it does not activate the M1 receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh). It is considered a "pure" M1 PAM due to its minimal direct agonist activity.[1][2]
Q2: What is the recommended starting concentration range for this compound in a calcium mobilization assay?
A2: A good starting point for this compound in a calcium mobilization assay is to perform a concentration-response curve ranging from 1 nM to 30 µM. The reported EC50 for this compound in rat M1-expressing CHO cells is approximately 230 nM.[1][2][3]
Q3: What concentration of acetylcholine (ACh) should I use in my assay?
A3: It is recommended to use a submaximal concentration of ACh, typically an EC20 concentration (the concentration that gives 20% of the maximal response). This allows for a sufficient window to observe the potentiation by this compound. The optimal EC20 concentration should be determined empirically in your specific cell line and assay conditions.
Q4: In which solvent should I dissolve and dilute this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the assay buffer, ensuring the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q5: Is this compound selective for the M1 receptor?
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound.
| Parameter | Value | Assay Conditions | Reference |
| M1 PAM Potency (EC50) | 230 nM | Calcium mobilization assay in rat M1-CHO cells with an EC20 concentration of acetylcholine. | [1][2][3] |
| M1 Agonist Activity (EC50) | > 10 µM | Calcium mobilization assay in rat M1-CHO cells in the absence of acetylcholine. | [1][2][3] |
| Maximal Efficacy (% ACh max) | 93% | Calcium mobilization assay in rat M1-CHO cells. | [1][2] |
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Species | Reference |
| Brain/Plasma Ratio (Kp) | 0.28 | Rat | [1][2] |
| Unbound Brain/Plasma Ratio (Kp,uu) | 0.32 | Rat | [1][2] |
| Brain/Plasma Ratio (Kp) | 0.16 | Mouse | [1][2] |
| Unbound Brain/Plasma Ratio (Kp,uu) | 0.18 | Mouse | [1][2] |
Table 2: CNS Penetration of this compound
Experimental Protocols
Calcium Mobilization Assay for M1 PAM Activity
This protocol describes a method to determine the potency of this compound as a positive allosteric modulator of the M1 receptor using a fluorescence-based calcium mobilization assay.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 receptor (rM1-CHO)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Acetylcholine (ACh)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
DMSO
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture:
-
Culture rM1-CHO cells in appropriate cell culture medium at 37°C in a humidified 5% CO2 incubator.
-
Seed cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
-
Dye Loading:
-
Prepare a dye-loading solution by dissolving the calcium-sensitive dye in DMSO and then diluting it in assay buffer containing Pluronic F-127 to the manufacturer's recommended concentration.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a concentration range for the assay (e.g., 1 nM to 30 µM final concentration).
-
Prepare an ACh stock solution in assay buffer. Dilute the stock to a concentration that, when added to the wells, will result in an EC20 final concentration.
-
-
Assay Protocol:
-
After the dye-loading incubation, wash the cells with assay buffer if required by the dye manufacturer.
-
Place the plate in the fluorescence plate reader.
-
Add the diluted this compound solutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Measure the baseline fluorescence.
-
Inject the EC20 concentration of ACh into the wells and immediately begin kinetic fluorescence reading for a set period (e.g., 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after ACh addition.
-
Normalize the data to the response of a positive control (e.g., a saturating concentration of ACh) and a negative control (vehicle).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High background fluorescence | Incomplete removal of dye-loading solution. | Ensure thorough but gentle washing of the cell monolayer after dye loading. |
| Autofluorescence from compounds or media. | Test the fluorescence of the compound and media alone. Use phenol red-free media for the assay. | |
| Low signal-to-noise ratio | Low M1 receptor expression in cells. | Use a cell line with confirmed high and stable expression of the M1 receptor. |
| Insufficient dye loading. | Optimize dye concentration and incubation time. Ensure Pluronic F-127 is used to aid dye solubilization. | |
| Low cell number or unhealthy cells. | Ensure a confluent and healthy cell monolayer on the day of the assay. | |
| Inconsistent results between wells | Uneven cell seeding. | Optimize cell seeding protocol to ensure a uniform cell monolayer across the plate. |
| Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of reagents. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |
| No potentiation observed with this compound | ACh concentration is too high. | Empirically determine the EC20 of ACh in your assay system. A higher concentration will mask the potentiating effect. |
| Incorrect this compound concentration. | Verify the dilution series of this compound. | |
| Apparent agonist activity of this compound | This compound concentration is too high. | While this compound has minimal agonist activity, very high concentrations might elicit a response. Test a lower concentration range. |
| Cell line is highly sensitive or has very high receptor expression. | Characterize the agonist activity of this compound alone in your cell line. |
Visualizations
Caption: M1 muscarinic receptor signaling pathway with allosteric modulation by this compound.
Caption: Experimental workflow for the this compound calcium mobilization assay.
Caption: A decision tree for troubleshooting common issues in this compound in vitro assays.
References
- 1. VU-6007477 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound, a Novel M1 PAM Based on a Pyrrolo[2,3-b]pyridine Carboxamide Core Devoid of Cholinergic Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel M1 PAM Based on a Pyrrolo[2,3- b]pyridine Carboxamide Core Devoid of Cholinergic Adverse Events - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing VU6007477 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of VU6007477, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. The focus of this resource is to enable robust experimental design and to minimize and troubleshoot potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. This means it binds to a site on the receptor that is different from the binding site of the endogenous agonist, acetylcholine (ACh). By binding to this allosteric site, this compound enhances the receptor's response to ACh, but it has minimal to no direct activating (agonist) effect on its own. This property is key to its improved safety profile compared to older M1-targeting compounds.
Q2: What are the main known off-target effects of this compound?
A2: The primary concern with M1 PAMs like this compound is not typically broad off-target binding to other receptor families, but rather the degree of direct M1 receptor agonism. While designed as a "pure" PAM, high concentrations could potentially elicit some level of direct M1 activation, which can be considered an "off-target" effect in the context of its intended mechanism. Additionally, while highly selective for the M1 receptor, some interaction with other muscarinic receptor subtypes (M2-M5) may occur at high concentrations, although this compound has been shown to be highly selective for M1 over M2-M5. For a comprehensive understanding of potential off-target effects, a broad panel screening is recommended (see Troubleshooting Guide).
Q3: What is the difference between a "pure" PAM and an "ago-PAM"?
A3: A "pure" PAM, like this compound is intended to be, only enhances the activity of an orthosteric agonist (like acetylcholine) without directly activating the receptor on its own. An "ago-PAM," on the other hand, has both PAM activity and direct agonist activity. This intrinsic agonist activity in ago-PAMs has been linked to cholinergic adverse effects, such as seizures. The development of pure PAMs like this compound aims to avoid these toxicities.
Q4: What vehicle should I use to dissolve this compound for my experiments?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock is then further diluted in the aqueous assay buffer to the final desired concentration. It is crucial to keep the final DMSO concentration in your assay low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
For in vivo studies, the choice of vehicle is critical and may require some empirical testing. Common vehicles for poorly water-soluble compounds like this compound include:
-
A suspension in a vehicle such as 0.5% methylcellulose in water.
-
A solution in a vehicle like 10% Tween® 80 in saline.
-
A solution in a mixture of polyethylene glycol (PEG) and saline.
It is recommended to assess the solubility and stability of this compound in your chosen vehicle before beginning animal studies. Always include a vehicle-only control group in your in vivo experiments.
Q5: How stable is this compound in solution?
A5: Stock solutions of this compound in DMSO are generally stable when stored at -20°C or -80°C and protected from light. For aqueous solutions for in vitro or in vivo use, it is best practice to prepare them fresh on the day of the experiment to avoid degradation. If storage of aqueous solutions is necessary, stability should be empirically determined under the specific storage conditions.
Troubleshooting Guides
Issue 1: Unexpected Agonist Activity in a Calcium Mobilization Assay
Symptoms:
-
You observe an increase in intracellular calcium upon application of this compound alone, in the absence of an M1 agonist.
-
The baseline fluorescence in your assay increases significantly after adding this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Compound Concentration: At very high concentrations, the "pure" PAM nature of this compound may break down, revealing some agonist activity. | Action: Perform a full dose-response curve for this compound alone to determine the concentration at which agonist activity becomes apparent. Use concentrations well below this threshold for your PAM experiments. |
| Cell Line Overexpression: High levels of M1 receptor expression in a recombinant cell line can amplify even minimal intrinsic agonism. | Action: 1. Confirm the receptor expression level in your cell line. 2. Consider using a cell line with a lower, more physiologically relevant level of M1 receptor expression. 3. Validate your findings in a native tissue preparation that endogenously expresses the M1 receptor. |
| Assay Artifact: The compound may be autofluorescent or interfere with the calcium-sensitive dye. | Action: Run a control experiment in a cell line that does not express the M1 receptor. If you still observe a signal, the compound is likely causing an assay artifact. |
| Contamination: The compound stock or assay reagents may be contaminated with an M1 agonist. | Action: Prepare fresh solutions of this compound and all assay reagents. Test the new reagents to see if the issue persists. |
Issue 2: Inconsistent or No PAM Activity Observed
Symptoms:
-
The potentiation of the acetylcholine response by this compound is variable between experiments.
-
This compound does not appear to enhance the acetylcholine response at all.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Agonist Concentration: The concentration of acetylcholine used in the assay is critical for observing PAM activity. | Action: Perform a full acetylcholine dose-response curve. For PAM potentiation experiments, use an EC20 concentration of acetylcholine (the concentration that gives 20% of the maximal response). |
| Compound Solubility/Stability Issues: this compound may not be fully dissolved or may be degrading in the assay buffer. | Action: 1. Ensure the DMSO stock is fully dissolved before diluting into aqueous buffer. 2. Prepare aqueous solutions fresh for each experiment. 3. Visually inspect for any precipitation. |
| Incorrect Assay Conditions: Incubation times, temperature, or buffer composition may not be optimal. | Action: Review the detailed experimental protocol. Ensure all incubation times and temperatures are correct. Confirm the composition of your assay buffer. |
| Cell Health and Passage Number: Poor cell health or high cell passage number can lead to altered receptor expression and signaling. | Action: 1. Use cells with a low passage number. 2. Ensure cells are healthy and at the correct confluency at the time of the assay. 3. Regularly check for mycoplasma contamination. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay |
| M1 PAM EC50 | ~230 nM | Calcium Mobilization (rat M1) |
| M1 Agonist EC50 | > 10 µM | Calcium Mobilization (rat M1) |
| M2-M5 PAM EC50 | > 30 µM | Calcium Mobilization |
Data compiled from published literature.
Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay for M1 PAM and Agonist Activity
This protocol is designed to assess the ability of this compound to potentiate the response of an M1 agonist (PAM activity) and to directly activate the M1 receptor (agonist activity).
Materials:
-
CHO or HEK293 cells stably expressing the human or rat M1 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Acetylcholine (ACh).
-
This compound.
-
DMSO.
-
Black, clear-bottom 96- or 384-well microplates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the M1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in assay buffer to create 2x final concentrations.
-
-
Agonist Preparation:
-
Prepare a stock solution of ACh in assay buffer.
-
For PAM assays, prepare a 10x solution of ACh at its EC20 concentration in assay buffer.
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader.
-
For PAM Activity:
-
Add the 2x this compound dilutions to the wells and incubate for 1.5-5 minutes.
-
Establish a baseline fluorescence reading.
-
Inject the 10x ACh (EC20) solution and measure the fluorescence response over time.
-
-
For Agonist Activity:
-
Add the 2x this compound dilutions to the wells.
-
Establish a baseline fluorescence reading.
-
Measure the fluorescence response over time without the addition of ACh.
-
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
For PAM activity, plot the response against the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
For agonist activity, plot the response against the this compound concentration to determine if there is any direct activation.
-
Protocol 2: Radioligand Binding Assay for M1 Receptor
This protocol can be used to determine if this compound affects the binding of an orthosteric radioligand to the M1 receptor.
Materials:
-
Membrane preparations from cells expressing the M1 receptor.
-
Assay Buffer: PBS, pH 7.4.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific binding control: Atropine (10 µM).
-
This compound.
-
Glass fiber filter mats.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in order:
-
Assay buffer.
-
This compound at various concentrations.
-
[3H]-NMS at a concentration close to its Kd (e.g., 0.2 nM).
-
M1 receptor membrane preparation (e.g., 10-20 µg protein per well).
-
For non-specific binding wells, add atropine instead of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
Counting: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to get specific binding.
-
Plot the specific binding against the concentration of this compound.
-
Analyze the data to determine if this compound enhances or inhibits the binding of [3H]-NMS.
-
Visualizations
Technical Support Center: Troubleshooting Low Signal in VU6007477 Calcium Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing low signal issues encountered during calcium mobilization assays involving the M1 positive allosteric modulator (PAM), VU6007477.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1] As a PAM, it does not activate the receptor on its own but enhances the response of the receptor to its natural ligand, acetylcholine (ACh).[1] It binds to a site on the receptor distinct from the ACh binding site, known as an allosteric site, and induces a conformational change that increases the affinity and/or efficacy of ACh.[2][3] this compound is characterized by its minimal intrinsic agonist activity, meaning it causes little to no receptor activation in the absence of an orthosteric agonist.[1][4]
Q2: Why is a calcium mobilization assay used to study this compound activity?
The M1 mAChR is a Gq-protein coupled receptor (GPCR). Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes, making it a reliable method to measure the activity of M1 receptors and the modulatory effects of compounds like this compound.
Q3: What is the expected outcome of a successful calcium assay with this compound?
In a successful assay, the addition of this compound in the presence of a sub-maximal concentration of acetylcholine (ACh) should result in a significant potentiation of the calcium signal compared to the signal produced by the same concentration of ACh alone. This compound itself should not elicit a significant calcium signal.
Troubleshooting Guide: Low Signal
A common challenge in calcium assays with PAMs is a lower-than-expected signal. This can manifest as a small assay window or complete lack of a discernible signal. The following guide provides a systematic approach to troubleshooting this issue.
Logical Flow for Troubleshooting Low Signal
References
- 1. Allosteric Modulators: An Emerging Concept in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies [mdpi.com]
Technical Support Center: Ensuring VU6007477 Stability in Long-Term Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of VU6007477 in long-term experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to ensure the integrity and reliability of your results.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Precipitation of this compound in Aqueous Solutions
-
Question: I dissolved this compound in DMSO for my stock solution. However, when I dilute it into my aqueous cell culture medium or buffer, a precipitate forms. Why is this happening and how can I prevent it?
-
Answer: This is a common issue with hydrophobic compounds like this compound. The precipitation, often called "crashing out," occurs because the compound's solubility dramatically decreases when the highly solubilizing solvent (DMSO) is diluted in an aqueous environment.[1] Here are the potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration. It is crucial to experimentally determine the maximum soluble concentration of this compound in your specific medium.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous solution causes a rapid solvent exchange, leading to immediate precipitation.[1] | Perform serial dilutions. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume. Always add the compound solution to the medium, not the other way around, and mix gently but thoroughly.[1] |
| Low Temperature of Media | The solubility of many compounds, including likely this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for your dilutions.[1][2] |
| pH of the Medium | The solubility of a compound can be pH-dependent. The pH of your buffer or medium might not be optimal for keeping this compound in solution. | Test the solubility of this compound in a range of physiologically relevant pH buffers to determine its pH-solubility profile. Adjust the pH of your experimental medium if possible, ensuring it remains compatible with your biological system. |
Issue 2: Loss of this compound Activity in Long-Term Experiments
-
Question: I am conducting a multi-day or multi-week experiment, and I suspect that the activity of this compound is decreasing over time. What could be the cause, and how can I mitigate this?
-
Answer: Loss of activity in long-term experiments can be due to chemical degradation or physical instability. Several factors in a typical cell culture environment can contribute to this.
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis | This compound, like many organic molecules, may be susceptible to hydrolysis (reaction with water), especially at non-neutral pH or elevated temperatures.[3][4] | Prepare fresh dilutions of this compound from a frozen DMSO stock for each medium change. If the experiment requires continuous exposure without medium changes, consider conducting a preliminary stability study to quantify the rate of degradation in your specific medium. |
| Oxidation | The compound may be sensitive to oxidation, which can be accelerated by exposure to air, light, and certain metal ions in the medium.[3] | Protect your stock solutions and experimental plates from light by using amber vials and covering them with foil.[5] Minimize the exposure of the compound to ambient air during preparation. If oxidation is highly suspected, consider adding antioxidants to your medium, but first, verify their compatibility with your experimental system. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surfaces of plastic labware, such as culture plates and pipette tips, reducing the effective concentration in the medium. | Use low-adhesion plasticware for your experiments. When preparing dilutions, pre-rinse pipette tips with the solution. For highly sensitive assays, consider using glass vials for stock solutions. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate media components, including this compound, potentially leading to precipitation or altered cellular effects.[1] | Ensure proper humidification of your incubator. For long-term experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: For optimal stability, prepare a high-concentration stock solution (e.g., 10-50 mM) in a high-purity, anhydrous solvent like DMSO.[6] Store this stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.[7][8] Protect the stock solutions from light by using amber-colored vials or by wrapping clear vials in foil.[5] While one supplier suggests room temperature storage for the solid form in the continental US, long-term storage of DMSO stock solutions should be at low temperatures.[9]
Q2: What is the recommended final concentration of DMSO in my experiments?
A2: The final concentration of DMSO should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts in your biological system. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all your experiments to account for any effects of the solvent itself.
Q3: How can I determine the stability of this compound in my specific experimental conditions?
A3: To empirically determine the stability, you can conduct a time-course experiment. Prepare your working solution of this compound in your experimental medium and incubate it under the same conditions as your actual experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution and analyze the concentration of the intact compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[10]
Q4: this compound is an M1 positive allosteric modulator. What does this mean for its mechanism of action?
A4: As a positive allosteric modulator (PAM), this compound does not activate the M1 muscarinic acetylcholine receptor by itself. Instead, it binds to a site on the receptor that is different from the acetylcholine binding site (the orthosteric site). This binding enhances the receptor's response to the endogenous ligand, acetylcholine. This mechanism can lead to a more nuanced and potentially safer pharmacological effect compared to direct agonists.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a 50 mM stock solution. Ensure it is fully dissolved by vortexing. Gentle warming to 37°C can be applied if necessary.[2]
-
Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of the this compound DMSO stock.
-
Addition to Medium: Add a fixed volume (e.g., 1 µL) of each DMSO dilution to wells containing a larger volume (e.g., 199 µL) of your complete cell culture medium, pre-warmed to 37°C. Include a DMSO-only control.[1]
-
Incubation and Observation: Incubate the plate at 37°C in a 5% CO2 incubator. Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at several time points (e.g., 0, 1, 4, and 24 hours).[2]
-
Quantitative Assessment (Optional): To quantify precipitation, measure the absorbance of the plate at a wavelength between 500-600 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate.
-
Determination: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration under your specific experimental conditions.
Visualizations
Caption: Simplified M1 receptor signaling pathway enhanced by this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. This compound | M1 Positive Allosteric Modulator, P-gp Substrate | MedChemExpress [medchemexpress.eu]
- 10. usp.org [usp.org]
addressing variability in VU6007477 experimental results
Welcome to the technical support center for VU6007477. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental results obtained with this selective M1 positive allosteric modulator (PAM). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound, providing potential causes and solutions to enhance experimental reproducibility.
1. Compound Handling and Storage
-
Question: How should I prepare stock solutions of this compound and how should they be stored?
-
Answer: For optimal results, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For a closely related M1 PAM, VU0453595, stock solutions are typically stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To minimize the impact of freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
-
-
Question: I'm observing precipitation of this compound in my aqueous assay buffer. What could be the cause and how can I resolve this?
-
Answer: Precipitation in aqueous solutions is a common issue with hydrophobic compounds. The final concentration of the organic solvent (e.g., DMSO) in your assay buffer may be too low to maintain the solubility of this compound. It is recommended to keep the final DMSO concentration consistent across all experimental conditions, typically at or below 0.1%, to ensure solubility while minimizing solvent-induced cellular effects. If precipitation persists, consider preparing fresh dilutions from your stock solution for each experiment.
-
-
Question: Could the stability of this compound be a source of variability in my long-term experiments?
-
Answer: The stability of any chemical compound can be influenced by factors such as temperature, light exposure, and the composition of the solvent. For long-term experiments, it is crucial to handle and store this compound according to recommended guidelines.[1] To assess stability in your specific experimental setup, consider including a positive control with a freshly prepared solution of this compound to compare with aged solutions.
-
2. In Vitro Assay Performance
-
Question: My dose-response curve for this compound is not consistent between experiments. What are the potential sources of this variability?
-
Answer: Variability in dose-response curves for positive allosteric modulators can arise from several factors:
-
Cell Health and Passage Number: Ensure that the cells used in your assay are healthy and within a consistent, low passage number range, as high-passage cells can exhibit altered receptor expression and signaling.
-
Assay Buffer Composition: The composition of your assay buffer, including pH and ionic strength, can influence the binding of allosteric modulators. Maintain a consistent and optimized buffer composition across all experiments.
-
Endogenous Ligand Concentration: The presence of endogenous acetylcholine in cell preparations can compete with your experimental agonist, affecting the potentiation observed with this compound. Ensure thorough washing of cell preparations to remove endogenous ligands.
-
Agonist Concentration: The concentration of the orthosteric agonist used in the assay is critical. The potentiation by a PAM is dependent on the presence of the agonist. Ensure the agonist concentration is consistent and appropriate for the desired level of receptor activation.
-
-
-
Question: I am observing unexpected or off-target effects in my experiments. How can I determine if these are caused by this compound?
-
Answer: While this compound is a selective M1 PAM, it is important to rule out potential off-target effects, especially at higher concentrations. To investigate this, you can:
-
Include Control Experiments: Test this compound in a cell line that does not express the M1 receptor to see if the observed effect persists.
-
Use a Selective Antagonist: Pre-treat your cells with a selective M1 antagonist to see if it blocks the effect of this compound.
-
Consult Selectivity Data: Refer to the selectivity profile of this compound to see its activity at other muscarinic receptor subtypes and other potential targets.
-
-
3. In Vivo Study Considerations
-
Question: What is a recommended starting dose and administration route for in vivo studies with this compound in rodents?
-
Answer: For a structurally related M1 PAM, VU0453595, intraperitoneal (i.p.) injection at doses ranging from 3 to 30 mg/kg has been used in mice.[2] The optimal dose and administration route for this compound will depend on the specific animal model and experimental question. It is recommended to perform a dose-response study to determine the optimal concentration for your specific application.
-
-
Question: I am observing high variability in the pharmacokinetic profile of this compound between individual animals. What factors could contribute to this?
-
Answer: Inter-individual variability in pharmacokinetics is common and can be influenced by a range of factors including genetics, age, sex, and health status of the animals.[1] To minimize this variability, ensure that animals are age- and weight-matched and housed under consistent environmental conditions.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| EC50 (M1 PAM) | Rat | 230 nM |
Table 2: CNS Penetration of this compound
| Parameter | Species | Value | Reference |
| Brain/Plasma Ratio (Kp) | Rat | 0.28 | |
| Unbound Brain/Plasma Ratio (Kp,uu) | Rat | 0.32 | |
| Brain/Plasma Ratio (Kp) | Mouse | 0.16 | |
| Unbound Brain/Plasma Ratio (Kp,uu) | Mouse | 0.18 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for your specific experimental conditions.
1. General Protocol for In Vitro Calcium Mobilization Assay
This protocol is a general guideline for measuring the potentiation of an M1 receptor agonist-induced calcium response by this compound in a cell-based assay.
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor onto 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the M1 receptor agonist (e.g., carbachol) in the assay buffer.
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add the desired concentration of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record baseline fluorescence.
-
Add the M1 agonist and continue to record the fluorescence signal over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the potentiation by this compound by comparing the agonist response in the presence and absence of the modulator.
2. General Protocol for In Vivo Administration in Rodents
This protocol provides a general framework for the intraperitoneal administration of this compound to mice.
-
Compound Formulation: Prepare a formulation of this compound suitable for intraperitoneal injection. This may involve dissolving the compound in a vehicle such as a mixture of DMSO, Tween 80, and saline. The final concentration should be adjusted to deliver the desired dose in a reasonable injection volume (e.g., 10 mL/kg).
-
Animal Handling: Acclimatize the animals to the experimental conditions. Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
Administration: Administer the formulated this compound or vehicle control via intraperitoneal injection.
-
Monitoring: Observe the animals for any adverse effects following administration.
-
Experimental Endpoint: Proceed with the planned behavioral or physiological measurements at the appropriate time points post-administration, based on the pharmacokinetic profile of the compound. For a related M1 PAM, VU0453595, electroencephalography (EEG) was recorded for 24 hours after dosing.[2]
Visualizations
M1 Receptor Signaling Pathway
Caption: Simplified M1 muscarinic receptor signaling pathway activated by acetylcholine and potentiated by this compound.
General Experimental Workflow for In Vitro PAM Assay
Caption: A general workflow for an in vitro fluorescence-based assay to measure the potentiation of an agonist response by this compound.
Troubleshooting Logic for Inconsistent In Vitro Results
Caption: A decision tree to troubleshoot sources of variability in in vitro experiments with this compound.
References
optimizing incubation time for VU6007477 in cell culture
Welcome to the technical support center for VU6007477. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh). This potentiation occurs at a site on the receptor distinct from the ACh binding site. This compound is noted for its good central nervous system (CNS) penetration and a lack of direct cholinergic agonist effects, which reduces the likelihood of adverse events associated with overstimulation of the receptor.
Q2: What is the primary signaling pathway activated by M1 receptor potentiation with this compound?
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon potentiation by this compound in the presence of acetylcholine, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2]
Q3: What are the expected downstream effects of this compound in cell culture?
The potentiation of M1 receptor signaling by this compound can lead to a variety of downstream cellular responses, depending on the cell type. These can include:
-
Increased intracellular calcium levels.
-
Activation of protein kinase C (PKC) and downstream phosphorylation cascades.
-
Modulation of ion channel activity.
Q4: What is a recommended starting concentration range for this compound in cell culture?
A recommended starting point for this compound is to perform a dose-response experiment. Based on its reported in vitro potency (EC50 = 230 nM for rat M1 receptor), a concentration range of 1 nM to 10 µM is suggested for initial experiments. It is crucial to include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound concentration.
Optimizing Incubation Time
Determining the optimal incubation time for this compound is critical for observing the desired cellular response without inducing cytotoxicity. The ideal time will depend on the specific cell type and the endpoint being measured.
Experimental Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure for conducting a time-course experiment to identify the optimal incubation period for this compound.
1. Cell Seeding:
- Seed cells in a multi-well plate (e.g., 24- or 96-well) at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of the experiment.
- Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.
2. Preparation of this compound:
- Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
3. Treatment:
- Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
- Return the plate to the incubator.
4. Time Points:
- Incubate the cells for a range of time points. The selection of time points should be based on the expected kinetics of the downstream signaling event being measured.
- For rapid signaling events (e.g., calcium flux, protein phosphorylation): Consider short time points such as 5, 15, 30, and 60 minutes.
- For changes in gene or protein expression: Consider longer time points such as 4, 8, 12, 24, and 48 hours.
5. Endpoint Analysis:
- At each time point, harvest the cells and perform the desired assay to measure the cellular response (e.g., calcium imaging, Western blot for phosphorylated proteins, qPCR for gene expression, or a functional assay).
6. Data Analysis:
- Plot the measured response as a function of incubation time for each concentration of this compound.
- The optimal incubation time will be the point at which the desired response is maximal without significant signs of cytotoxicity.
Data Presentation: Example Time-Course Experiment Data
| Incubation Time | Downstream Marker 1 (e.g., p-ERK/ERK ratio) | Downstream Marker 2 (e.g., Target Gene mRNA Fold Change) | Cell Viability (%) |
| Vehicle Control (24h) | 1.0 | 1.0 | 100 |
| This compound (1 µM) | |||
| 15 min | 2.5 | 1.1 | 100 |
| 30 min | 3.8 | 1.2 | 100 |
| 1 hour | 3.2 | 1.5 | 99 |
| 4 hours | 1.8 | 2.8 | 98 |
| 8 hours | 1.2 | 4.5 | 97 |
| 12 hours | 1.1 | 5.2 | 96 |
| 24 hours | 1.0 | 3.7 | 90 |
| 48 hours | 1.0 | 2.1 | 75 |
Note: This is example data and actual results will vary depending on the cell type and experimental conditions.
Troubleshooting Guide
Issue 1: No observable effect of this compound.
-
Possible Cause: Suboptimal concentration.
-
Solution: Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM).
-
-
Possible Cause: Inappropriate incubation time.
-
Solution: Conduct a time-course experiment to identify the optimal time point for your specific endpoint.
-
-
Possible Cause: Low M1 receptor expression in the cell line.
-
Solution: Verify M1 receptor expression using techniques like qPCR, Western blot, or immunofluorescence. Consider using a cell line known to express high levels of the M1 receptor.
-
-
Possible Cause: Insufficient endogenous acetylcholine.
-
Solution: As a PAM, this compound requires the presence of an agonist. If cells do not produce sufficient acetylcholine, consider co-application with a low concentration of an M1 agonist like carbachol.
-
-
Possible Cause: Compound degradation.
-
Solution: Ensure proper storage of the this compound stock solution (aliquoted and stored at -20°C or -80°C). Prepare fresh dilutions for each experiment.
-
Issue 2: High cell death or cytotoxicity observed.
-
Possible Cause: Compound concentration is too high.
-
Solution: Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration range for your cell line.
-
-
Possible Cause: Prolonged incubation time.
-
Solution: Reduce the incubation time. Cytotoxicity can be time-dependent.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a level tolerated by your cells (typically <0.1-0.5%). Run a vehicle-only control to assess solvent toxicity.
-
Issue 3: Poor solubility of this compound in cell culture medium.
-
Possible Cause: Compound precipitating out of solution.
-
Solution: Ensure the stock solution is fully dissolved before diluting in culture medium. When diluting, add the stock solution to the medium while vortexing to ensure rapid and even dispersion. Avoid using serum-free medium for initial dilutions if solubility is an issue. Consider using a solubilizing agent if compatible with your experimental system.
-
Visualizations
Caption: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.
Caption: Workflow for Determining Optimal Incubation Time.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
Technical Support Center: VU6007477 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU6007477 in in vivo experiments. The information is tailored for scientists and drug development professionals to ensure successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Unlike agonists that directly activate the receptor, this compound binds to an allosteric site, a location distinct from the acetylcholine binding site. This binding potentiates the receptor's response to the endogenous neurotransmitter, acetylcholine. A key advantage of this compound is its minimal intrinsic agonist activity, which reduces the risk of over-stimulating the receptor and causing cholinergic adverse effects, such as seizures.[1][2]
Q2: What is the appropriate vehicle for administering this compound in vivo?
Based on preclinical studies of structurally and functionally related M1 PAMs developed at Vanderbilt University, a common and effective vehicle for oral administration is a suspension in an aqueous solution of a cyclodextrin. Specifically, a microsuspension in 20% (w/v) hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water has been successfully used.[3] Another viable option, particularly for achieving a clear solution, involves an initial dissolution in a small amount of DMSO followed by dilution in a cyclodextrin solution, such as 10% DMSO and 90% of a 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline solution.
Q3: How should the vehicle control group be prepared and administered?
The vehicle control group is critical for interpreting the results of your in vivo study. The animals in this group should receive the identical vehicle formulation as the this compound-treated group, administered via the same route and at the same volume. For example, if you are using 20% HPBCD in water for your test article, the control group must receive 20% HPBCD in water.
Q4: What are some potential issues with this compound formulation and how can they be addressed?
A common challenge with many small molecule drug candidates, including this compound, is poor aqueous solubility. Improper formulation can lead to precipitation of the compound, resulting in inaccurate dosing and low bioavailability.
-
Issue: Compound precipitation in the vehicle.
-
Solution: Ensure thorough mixing and sonication if necessary to create a uniform suspension. Visually inspect the formulation for any precipitate before administration. Preparing the formulation fresh daily is also recommended.
-
Issue: Inconsistent results between experiments.
-
Solution: Inconsistent formulation can lead to variability. Standardize the formulation protocol, including the source and lot of the vehicle components, and ensure the same person prepares it for the duration of the study to minimize variability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no observable in vivo effect of this compound | Improper formulation leading to poor bioavailability. | Prepare a fresh suspension of this compound in 20% (w/v) HPBCD in sterile water. Ensure the compound is fully suspended before administration. Consider a formulation with a small amount of DMSO followed by dilution in a cyclodextrin solution for improved solubility. |
| Incorrect dosage. | Verify the calculations for the required dose and the concentration of the dosing solution. | |
| Suboptimal route of administration. | Oral gavage is a common and effective route for related M1 PAMs. Ensure proper technique to avoid administration into the lungs. | |
| High variability in experimental results | Inconsistent vehicle preparation. | Standardize the vehicle preparation protocol. Use the same source and lot of reagents for all experiments. |
| Animal-to-animal variability in absorption. | Ensure a consistent fasting state for all animals before dosing, as food can affect gastrointestinal absorption. | |
| Adverse events observed in treated animals | Off-target effects at high doses. | While this compound is designed to be devoid of cholinergic side effects, it is crucial to perform a dose-response study to identify the optimal therapeutic window.[2] |
| Vehicle-related toxicity. | Always include a vehicle-only control group to differentiate between compound- and vehicle-induced effects. |
Quantitative Data Summary
The following table summarizes key in vitro and in vivo parameters for this compound and a closely related M1 PAM, VU319.
| Parameter | This compound | VU319 (VU0467319) | Reference |
| M1 PAM Potency (rat) | EC50 = 230 nM | EC50 = 492 nM | [1] |
| M1 Agonist Activity | EC50 > 10 µM | EC50 > 30 µM | [1] |
| CNS Penetration (rat Kp) | 0.28 | 0.64 | [4] |
| CNS Penetration (rat Kp,uu) | 0.32 | 0.91 | [4] |
| Oral Bioavailability (rat) | Not explicitly reported | 93% | [4] |
Kp: Brain-to-plasma concentration ratio. Kp,uu: Unbound brain-to-unbound plasma concentration ratio.
Experimental Protocols
Preparation of Vehicle for Oral Administration (based on VU319)
This protocol describes the preparation of a 20% (w/v) HPBCD solution used for a related M1 PAM, which can be adapted for this compound.
-
Materials:
-
Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile water for injection
-
This compound
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flask
-
-
Procedure:
-
Weigh the required amount of HPBCD. For a 20% (w/v) solution, this is 20 g of HPBCD for every 100 mL of final volume.
-
Add the HPBCD to a volumetric flask.
-
Add approximately 80% of the final volume of sterile water.
-
Place the flask on a magnetic stirrer and stir until the HPBCD is completely dissolved. This may take some time.
-
Once dissolved, add sterile water to the final volume.
-
Weigh the required amount of this compound to achieve the desired final concentration.
-
Add the this compound powder to the 20% HPBCD solution.
-
Vortex and/or sonicate the mixture to create a uniform microsuspension.
-
Visually inspect the suspension for homogeneity before each administration.
-
Visualizations
References
- 1. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating M1 Receptor Activation: A Comparative Guide to VU6007477
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine receptor (M1-mAChR) is a critical G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, playing a pivotal role in cognitive functions like learning and memory.[1][2] Its activation is a promising therapeutic strategy for neurological disorders such as Alzheimer's disease and schizophrenia.[3][4][5] This guide provides a comprehensive comparison of VU6007477, a novel M1 positive allosteric modulator (PAM), with other M1 receptor activators, supported by experimental data and detailed protocols for validation.
Understanding this compound and its Alternatives
This compound is a highly selective M1 PAM developed from a pyrrolo[2,3-b]pyridine core.[6] As a PAM, it does not activate the M1 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[3] This mechanism offers the advantage of maintaining the natural rhythm and spatial patterns of cholinergic signaling, potentially leading to fewer side effects than direct agonists.[3] A key feature of this compound is its design as a "pure" PAM, exhibiting minimal direct agonist activity and a lack of cholinergic adverse events like seizures, which were observed in other compounds from the same chemical series.[6]
Alternatives to this compound fall into several categories:
-
Orthosteric Agonists: These compounds bind directly to the same site as acetylcholine to activate the receptor. Examples include Xanomeline and novel compounds like TZ4M.[7][8]
-
Other M1 PAMs: Compounds like BQCA (benzyl quinolone carboxylic acid) also potentiate the M1 receptor's response to acetylcholine.[8][9]
-
Ago-PAMs: These are positive allosteric modulators that also possess intrinsic agonist activity, activating the receptor even in the absence of acetylcholine.
Performance Comparison of M1 Receptor Activators
The validation of any M1 activator hinges on quantifying its potency, efficacy, and selectivity. Potency (often measured as EC50) is the concentration of a compound required to produce 50% of its maximal effect, while efficacy (Emax) is the maximum response a compound can produce.[10][11][12]
| Compound | Type | Potency (EC50) | Efficacy (% of ACh max) | Selectivity Profile | Key Characteristics |
| This compound | Pure PAM | 230 nM (rat M1)[6] | 93%[6] | High for M1; minimal M1 agonist activity (EC50 > 10 µM)[6] | Good CNS penetration; devoid of cholinergic toxicity/seizure liability.[6] |
| BQCA | PAM | 845 nM (inflection point)[9] | Potentiates ACh up to 129-fold[9] | Highly selective for M1; no activity at other mAChRs up to 100 µM.[9] | One of the first well-characterized M1 PAMs.[8] |
| GSK-5 | Agonist | 19.6 nM (human M1)[13] | 89%[13] | Weak agonist activity at M2 and M4 at higher concentrations.[13] | Demonstrates direct receptor activation. |
| 77-LH-28-1 | Allosteric Agonist | 22.2 nM (human M1)[13] | 98%[13] | Selective for M1. | Activates the receptor in the absence of an orthosteric ligand.[14] |
| Xanomeline | M1/M4-preferring Agonist | - | - | Activates both M1 and M4 receptors. | Has shown antipsychotic and cognitive-enhancing effects in clinical studies.[7] |
M1 Receptor Signaling and Experimental Validation
Activation of the M1 receptor predominantly initiates a signaling cascade through the Gq/11 family of G proteins.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][4][15] This cascade can lead to various cellular responses, including the modulation of ion channels and the activation of downstream kinases like ERK1/2.[15][16]
Caption: M1 receptor Gq-coupled signaling pathway.
Experimental Protocols for M1 Activation
Validating a compound like this compound involves a series of assays to confirm its mechanism of action and functional effects.
Caption: Experimental workflow for validating an M1 PAM.
Calcium Mobilization Assay
This is a primary functional assay to measure M1 receptor activation via the Gq pathway.
-
Objective: To measure the increase in intracellular calcium concentration following receptor activation.
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-M1) are seeded in 96-well plates.[17]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer solution for 30-60 minutes at 37°C.[17]
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). Test compounds (like this compound) are added, followed by a sub-maximal concentration of acetylcholine to assess PAM activity.
-
Data Acquisition: Fluorescence intensity is measured over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis: EC50 values are calculated from the concentration-response curves. For PAMs, the fold-shift in the ACh EC50 is determined.
Inositol Phosphate (IP) Accumulation Assay
This assay directly measures a product of PLC activation, confirming Gq pathway engagement.
-
Objective: To quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
-
Methodology:
-
Cell Culture: CHO-M1 cells are cultured in 96-well plates.
-
Labeling (optional traditional method): Cells are incubated with [³H]-myo-inositol to radiolabel phosphoinositides.
-
Stimulation: Cells are pre-incubated with LiCl (to inhibit IP1 degradation) and then stimulated with the test compound (agonist) or the test compound plus ACh (for PAMs).
-
Detection: The reaction is stopped, and IP1 levels are measured, typically using a competitive immunoassay kit (e.g., HTRF).
-
-
Data Analysis: Data are plotted as a concentration-response curve to determine EC50 and Emax values.
ERK1/2 Phosphorylation Assay
This assay measures the activation of a key downstream signaling pathway implicated in synaptic plasticity.[15]
-
Objective: To detect the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2).
-
Methodology:
-
Cell Culture & Starvation: CHO-M1 cells are seeded and then serum-starved for at least 4 hours to reduce basal ERK phosphorylation.[18]
-
Stimulation: Cells are treated with varying concentrations of the test compound for a short period (e.g., 5 minutes).[18]
-
Lysis & Detection: The reaction is stopped, and cells are lysed. The amount of phosphorylated ERK (pERK) is quantified using methods like Western Blot or an ELISA-based kit (e.g., SureFire).[18]
-
-
Data Analysis: The ratio of pERK to total ERK is calculated and plotted against compound concentration to determine potency and efficacy.
In Vivo Behavioral Models
These experiments assess the pro-cognitive effects of M1 receptor activation in animal models.
-
Objective: To evaluate improvements in learning and memory.
-
Models:
-
Novel Object Recognition (NOR): This test relies on a rodent's innate preference to explore a novel object over a familiar one. Improved memory is reflected in more time spent with the novel object. VU6007496, a related compound, showed robust efficacy in this model.[6]
-
Contextual Fear Conditioning (CFC): This model assesses fear-associated learning and memory. An animal learns to associate a specific environment (context) with an aversive stimulus (e.g., a mild foot shock). Memory is measured by the freezing response when the animal is returned to that context.[9]
-
-
Methodology:
-
Acclimation & Dosing: Animals are acclimated to the testing environment. The test compound (e.g., this compound) or vehicle is administered (e.g., orally) at a specific time before the training phase.
-
Training Phase: Animals undergo the learning paradigm (e.g., exposure to objects in NOR, context-shock pairing in CFC).
-
Testing Phase: After a retention interval (e.g., 24 hours), memory is tested.
-
-
Data Analysis: Behavioral responses (e.g., time spent exploring, percentage of time freezing) are quantified and compared between treatment groups.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease. Rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VU-6007477 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. The novel orthosteric agonist M1 muscarinic acetylcholine receptor reveals anti-Alzheimer’s disease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Does potency predict clinical efficacy? Illustration through an antihistamine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy vs. Potency | 9 Features Best Explanation for USMLE [usmlestrike.com]
- 12. youtube.com [youtube.com]
- 13. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Item - Investigating Allosteric Activation of the M1 Muscarinic Acetylcholine Receptor - University of Leicester - Figshare [figshare.le.ac.uk]
- 15. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Antibody Biosensor Establishes the Activation of the M1 Muscarinic Acetylcholine Receptor during Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VU6007477 and Other M1 Positive Allosteric Modulators Devoid of Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine receptor (M1R) has long been a promising target for enhancing cognitive function in neurological disorders such as Alzheimer's disease and schizophrenia. The development of positive allosteric modulators (PAMs) offers a nuanced approach to potentiating M1R activity. A critical distinction within M1 PAMs is the presence or absence of intrinsic agonist activity. While some PAMs, termed "ago-PAMs," can directly activate the M1R in the absence of the endogenous ligand acetylcholine (ACh), this activity has been linked to adverse effects, including seizures.[1][2] This has spurred the development of "pure" M1 PAMs that enhance the receptor's response to ACh without direct activation, potentially offering a safer therapeutic window.
This guide provides an objective comparison of VU6007477, a novel M1 PAM, with other notable M1 PAMs that exhibit minimal to no agonist activity. The information presented is based on preclinical experimental data to assist researchers in selecting appropriate tool compounds and to inform drug development strategies.
Quantitative Comparison of M1 PAMs Without Agonist Activity
The following table summarizes the in vitro pharmacological properties of this compound and other M1 PAMs with a similar profile. It is important to note that direct comparisons of potencies across different studies should be made with caution due to potential variations in experimental conditions, such as cell lines and receptor expression levels.
| Compound | PAM Potency (EC50) | Maximal Efficacy (% ACh max) | Agonist Activity (EC50) | Species | Reference |
| This compound | 230 nM | 93% | > 10 µM | Rat | [3][4][5] |
| VU0453595 | 2140 nM | Not Reported | Lacks agonist activity | Rat | [4][6] |
| VU0550164 | 330 nM | Not Reported | Lacks agonist activity | Rat | [4] |
| VU0486846 | 250 nM | 83% | 5.6 µM | Rat | [1] |
| VU0486846 | 310 nM | 85% | 4.5 µM | Human | [1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the M1 receptor signaling pathway and a typical experimental workflow for assessing PAM activity.
Caption: M1 Muscarinic Receptor Signaling Pathway.
The M1 receptor is a Gq-protein coupled receptor (GPCR).[7] Upon binding of acetylcholine, the Gq protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC), leading to various cellular responses.[3] M1 PAMs enhance the receptor's response to acetylcholine, thereby amplifying this signaling cascade.
Caption: Experimental Workflow for M1 PAM Characterization.
This diagram outlines the typical in vitro assays used to characterize M1 PAMs. The agonist activity is determined by applying the PAM alone and measuring the cellular response. The PAM activity is assessed by co-applying the PAM with a sub-maximal concentration of acetylcholine (EC20) to measure the potentiation of the signal.
Caption: Logical Comparison of M1 PAMs.
This diagram illustrates the key distinction between M1 PAMs based on the presence or absence of agonist activity and the corresponding implications for their in vivo effects.
Experimental Protocols
Below are generalized methodologies for the key experiments cited in the comparison of M1 PAMs.
Calcium Mobilization Assay for M1 PAM and Agonist Activity
This in vitro assay is fundamental for determining the potency and intrinsic activity of M1 PAMs.
Objective: To measure the ability of a compound to act as a PAM or a direct agonist of the M1 receptor by quantifying changes in intracellular calcium concentration.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (e.g., this compound) and acetylcholine (ACh).
-
A fluorescence kinetic plate reader.
Procedure:
-
Cell Plating: Plate the M1R-expressing CHO cells in 384-well or 1536-well microplates and culture overnight.[8]
-
Dye Loading: Wash the cells with assay buffer and incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for approximately 45-60 minutes at 37°C.[9]
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Assay:
-
For Agonist Activity: Add the diluted test compound to the cells and measure the fluorescence intensity over time to detect calcium mobilization in the absence of ACh.[4]
-
For PAM Activity: Pre-incubate the cells with the test compound for a short period (e.g., 1.5-2.5 minutes) before adding a sub-maximal (EC20) concentration of ACh.[8][9] Measure the fluorescence intensity to determine the potentiation of the ACh-induced calcium signal.
-
-
Data Analysis: Normalize the data and fit concentration-response curves using a four-point logistic equation to determine EC50 values for both agonist and PAM activities.[8]
Brain Slice Electrophysiology for Assessing M1 PAM Activity in a Native System
This ex vivo technique provides insight into how M1 PAMs modulate synaptic transmission and neuronal excitability in a more physiologically relevant context.
Objective: To evaluate the effects of M1 PAMs on synaptic plasticity, such as long-term depression (LTD), in brain slices containing the prefrontal cortex (PFC).
Materials:
-
Rodent brain slices (300-400 µm thick) containing the PFC.
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2.
-
Recording and stimulating electrodes.
-
Electrophysiology rig with amplifier and data acquisition system.
-
Test compounds.
Procedure:
-
Slice Preparation: Prepare acute coronal brain slices from rodents and allow them to recover in oxygenated aCSF for at least one hour.[10]
-
Recording: Transfer a slice to the recording chamber and perfuse with aCSF. Obtain whole-cell or field recordings from pyramidal neurons in the PFC.[11]
-
Baseline Recording: Record a stable baseline of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs) for a sufficient period.
-
Compound Application: Bath-apply the M1 PAM at a known concentration and continue recording to observe any direct effects on synaptic transmission.[4]
-
Induction of Plasticity: In some protocols, after washing out the PAM, a muscarinic agonist is applied to induce LTD, and the effect of the PAM on this plasticity is assessed.[4]
-
Data Analysis: Analyze changes in the synaptic response (e.g., fEPSP slope) compared to the baseline to determine the effect of the M1 PAM.
Conclusion
This compound is a valuable tool compound for studying M1R potentiation, characterized by its good PAM potency and, critically, its lack of significant agonist activity.[3][4][5] This profile is shared by other PAMs such as VU0453595, VU0550164, and VU0486846.[1][4] The absence of intrinsic agonism is a key feature that differentiates these molecules from "ago-PAMs" and is hypothesized to contribute to a more favorable safety profile, avoiding the adverse effects associated with M1R overactivation.[1][2] The experimental data and protocols provided in this guide offer a framework for the continued investigation and development of M1 PAMs as a promising therapeutic strategy for cognitive disorders. The use of a combination of in vitro assays and more physiologically relevant ex vivo preparations is crucial for a comprehensive characterization of these compounds.[12]
References
- 1. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. innoprot.com [innoprot.com]
- 8. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AID 2430 - Discovery of novel allosteric modulators of the M1 muscarinic receptor: PAM Calcium Assay Dose-response with M2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Layer- and subregion-specific electrophysiological and morphological changes of the medial prefrontal cortex in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M1 muscarinic receptors modulate fear-related inputs to the prefrontal cortex: Implications for novel treatments of posttraumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to VU6007477 and TAK-071 in Preclinical Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine receptor has emerged as a promising target for enhancing cognitive function in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1] Positive allosteric modulators (PAMs) of the M1 receptor offer a more selective approach to activating this receptor compared to orthosteric agonists, potentially avoiding the side effects associated with broader muscarinic receptor activation.[2] This guide provides a detailed comparison of two prominent M1 PAMs, VU6007477 and TAK-071, based on available preclinical data. While direct head-to-head studies are limited, this document synthesizes findings from individual studies to offer a comparative overview of their pharmacological profiles and efficacy in cognitive models.
Introduction to this compound and TAK-071
This compound is characterized as a "pure" M1 PAM with minimal intrinsic agonist activity.[3][4] This profile is suggested to reduce the risk of cholinergic adverse events, such as seizures, that can be associated with overstimulation of the M1 receptor.[3][4] In contrast, TAK-071 is described as a low cooperativity M1 ago-PAM, meaning it possesses some degree of agonist activity.[5] The lower cooperativity of TAK-071 is proposed to provide a wider therapeutic window between cognitive enhancement and cholinergic side effects.[6][7]
In Vitro and Pharmacokinetic Properties
The following table summarizes the key in vitro and pharmacokinetic parameters of this compound and TAK-071, highlighting their distinct pharmacological profiles.
| Parameter | This compound | TAK-071 |
| Mechanism of Action | "Pure" M1 Positive Allosteric Modulator (PAM) with minimal agonist activity[3][4] | Low cooperativity M1 Positive Allosteric Modulator (PAM) with agonist activity[5] |
| Potency (EC50) | Rat M1 PAM EC50 = 230 nM[4] | Inflection Point (IP) for M1R activation = 2.7 nM[6][7] |
| M1 Agonist Activity | Agonist EC50 > 10 μM[4] | Possesses agonist activity (ago-PAM)[5] |
| CNS Penetration | Good CNS penetration (rat brain/plasma Kp = 0.28, Kp,uu = 0.32; mouse Kp = 0.16, Kp,uu = 0.18)[4] | Excellent brain penetration demonstrated in a Phase 1 study[8] |
| Selectivity | Highly selective for M1 receptor | >370-fold M1R selectivity over other muscarinic receptors[6] |
Performance in Cognitive Models
Both this compound and TAK-071 have demonstrated efficacy in preclinical models of cognition, primarily in the Novel Object Recognition (NOR) task, which assesses learning and memory.
| Cognitive Model | This compound | TAK-071 |
| Novel Object Recognition (NOR) Task | Robust efficacy with a minimum effective dose of 3 mg/kg (p.o.) in rats[9] | Improved scopolamine-induced cognitive deficits at 0.3 mg/kg in rats[6][7] |
| Scopolamine-Induced Cognitive Deficit | Not explicitly reported in the provided search results | Significantly ameliorated scopolamine-induced cognitive deficits in rats[6][7] |
| Clinical Studies (Cognition) | No clinical data available in the provided search results | Phase 2 clinical trial in Parkinson's disease patients showed a significant improvement in a cognitive composite score[7][10][11][12][13][14] |
| Reported Adverse Events (Preclinical) | No cholinergic adverse events (e.g., seizures) reported[3][4] | Diarrhea induced at 10 mg/kg in rats, indicating a therapeutic window[6][7] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: M1 Receptor Positive Allosteric Modulator (PAM) Signaling Pathway.
Caption: General Experimental Workflow for the Novel Object Recognition (NOR) Task.
Experimental Protocols
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess learning and memory in rodents. The protocol generally consists of three phases:
-
Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a set period to acclimate to the environment.
-
Training/Familiarization (T1): The animal is placed back into the arena, which now contains two identical objects. The time the animal spends actively exploring each object is recorded. Active exploration is typically defined as sniffing or touching the object with the nose.
-
Testing (T2): After a specific retention interval (which can range from minutes to 24 hours), the animal is returned to the arena. In this phase, one of the familiar objects from the training phase is replaced with a novel object. The time spent exploring both the familiar and the novel object is recorded.
A significant increase in the time spent exploring the novel object compared to the familiar one is interpreted as an indication that the animal remembers the familiar object and is indicative of intact memory. Cognitive-enhancing compounds are expected to increase the discrimination between the novel and familiar objects, particularly when memory is impaired (e.g., by a scopolamine challenge or a long retention interval).
Scopolamine-Induced Cognitive Deficit Model
This model is frequently used to induce a transient and reversible cognitive impairment, mimicking certain aspects of cholinergic dysfunction observed in conditions like Alzheimer's disease. Scopolamine is a non-selective muscarinic receptor antagonist that, when administered to animals, impairs performance in various learning and memory tasks, including the NOR task.
The experimental protocol is similar to the standard NOR task, with the addition of scopolamine administration prior to the training phase. The test compound (e.g., TAK-071) is typically administered before or concurrently with the scopolamine challenge. An effective cognitive-enhancing agent would be expected to ameliorate the cognitive deficits induced by scopolamine, resulting in the animal spending significantly more time exploring the novel object during the testing phase compared to animals treated with scopolamine alone.
Discussion and Conclusion
Both VU600747t7 and TAK-071 demonstrate pro-cognitive effects in preclinical models, validating the M1 receptor as a promising target for cognitive enhancement. The key distinction between the two compounds lies in their pharmacological profiles. This compound's "pure" PAM nature with minimal agonism may offer a higher safety margin against agonist-driven cholinergic side effects. On the other hand, TAK-071's low cooperativity ago-PAM profile has been shown to provide a significant therapeutic window and has progressed to clinical trials, demonstrating cognitive benefits in patients with Parkinson's disease.
The choice between a "pure" PAM and a low cooperativity "ago-PAM" may depend on the specific therapeutic context and the desired balance between efficacy and potential side effects. Further research, including direct comparative studies, is warranted to fully elucidate the relative merits of these two approaches to M1 receptor modulation for cognitive enhancement. The data presented in this guide provides a foundation for researchers and drug development professionals to make informed decisions in the advancement of novel M1-targeted therapeutics.
References
- 1. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TAK-071, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neurologylive.com [neurologylive.com]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. An Acetylcholine M1 Receptor-Positive Allosteric Modulator (TAK-071) in Parkinson Disease With Cognitive Impairment: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 13. mdsabstracts.org [mdsabstracts.org]
- 14. An Acetylcholine M1 Receptor–Positive Allosteric Modulator (TAK-071) in Parkinson Disease With Cognitive Impairment: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
VU6007477: A Safer Alternative to M1 Ago-PAMs for Modulating the M1 Muscarinic Receptor
For researchers, scientists, and drug development professionals, the quest for selective M1 muscarinic acetylcholine receptor activation has led to the development of Positive Allosteric Modulators (PAMs). While M1 ago-PAMs have shown efficacy, their clinical utility is often hampered by significant cholinergic adverse effects. This guide provides a comprehensive comparison of VU6007477, a "pure" M1 PAM, with traditional M1 ago-PAMs, highlighting its improved safety profile and presenting supporting experimental data.
The M1 muscarinic acetylcholine receptor, a Gq-coupled receptor, plays a crucial role in cognitive processes, making it a prime target for therapeutic intervention in neurological disorders like Alzheimer's disease and schizophrenia.[1] M1 PAMs enhance the receptor's response to the endogenous ligand acetylcholine (ACh) without directly activating it. However, a subset of these, known as M1 ago-PAMs, also possess intrinsic agonist activity, leading to receptor activation even in the absence of ACh. This inherent agonism is strongly linked to cholinergic side effects, including seizures.[2][3]
This compound emerges as a promising alternative, demonstrating potent M1 PAM activity with minimal to no intrinsic agonism. This profile translates to a significant reduction in the risk of cholinergic adverse events, offering a wider therapeutic window.
Comparative Analysis: this compound vs. M1 Ago-PAMs
The key distinction between this compound and M1 ago-PAMs lies in their degree of intrinsic agonist activity and the subsequent propensity to induce cholinergic side effects. While M1 ago-PAMs like MK-7622 and PF-06764427 show robust potentiation of the M1 receptor, they also exhibit significant agonist activity, leading to adverse events such as seizures in preclinical models.[4][5] In contrast, this compound acts as a pure PAM, amplifying the physiological signaling of acetylcholine without causing overstimulation of the receptor.[2]
Quantitative Data Summary
The following table summarizes the pharmacological profiles of this compound and representative M1 ago-PAMs.
| Compound | Type | M1 PAM Potency (EC50) | M1 Agonist Activity (EC50) | Seizure Liability |
| This compound | Pure PAM | 230 nM (rat) | > 10 µM | None observed |
| MK-7622 | Ago-PAM | 16 nM | 2930 nM | Induces robust convulsions |
| PF-06764427 | Ago-PAM | 30 nM | 610 nM | Induces robust convulsions |
| VU0453595 | Pure PAM | - | Devoid of agonist activity | No convulsions observed |
| VU6004256 | Ago-PAM | 210 nM (human), 141 nM (rat) | - | No convulsions observed |
Signaling Pathways and Experimental Workflows
The activation of the M1 muscarinic receptor initiates a cascade of intracellular events critical for neuronal function. Understanding these pathways and the methods to study them is fundamental for evaluating the efficacy and safety of M1 modulators.
M1 Receptor Signaling Pathway
Activation of the M1 receptor by acetylcholine, and its potentiation by a PAM, leads to the activation of the Gq protein. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium.
Experimental Workflow: In Vitro and In Vivo Assessment
The evaluation of M1 PAMs involves a multi-step process, from initial in vitro screening to in vivo assessment of efficacy and safety.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of M1 modulators.
Calcium Mobilization Assay
This assay is used to determine the potency of a PAM and its intrinsic agonist activity by measuring changes in intracellular calcium concentration.
Objective: To quantify the EC50 of a compound's PAM and agonist activity at the M1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human M1 muscarinic receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Test compounds and reference agonist (e.g., Acetylcholine).
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed M1-expressing CHO cells into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium indicator dye solution for 45-60 minutes at 37°C.[6]
-
Compound Addition (Agonist Mode): After dye loading, wash the cells. Add serial dilutions of the test compound to the wells and measure fluorescence for a set period to determine agonist-induced calcium mobilization.
-
Compound and Agonist Addition (PAM Mode): To separate wells, add serial dilutions of the test compound and incubate for a short period (e.g., 2.5 minutes).[6] Then, add a sub-maximal (EC20) concentration of acetylcholine and measure the fluorescence to determine the potentiation of the agonist response.
-
Data Analysis: The change in fluorescence is used to calculate concentration-response curves and determine EC50 values for both agonist and PAM activities.
Seizure Liability Assessment in Mice
This in vivo assay is critical for evaluating the adverse effect profile of M1 modulators.
Objective: To assess the potential of a test compound to induce convulsive seizures in mice.
Materials:
-
Male C57BL/6J mice.
-
Test compound and vehicle control.
-
Observation chambers.
-
Modified Racine scale for seizure scoring.
Procedure:
-
Acclimation: Acclimate mice to the testing room and observation chambers.
-
Compound Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 100 mg/kg).[3]
-
Observation: Observe the mice continuously for a defined period (e.g., 60-120 minutes) for any signs of seizure activity.
-
Scoring: Score the severity of any observed seizures using the modified Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with loss of posture.[3]
-
-
Data Analysis: Record the maximum seizure score reached for each mouse and the latency to the first seizure.
Conclusion
This compound represents a significant advancement in the development of M1 muscarinic receptor modulators. By acting as a pure PAM with minimal intrinsic agonism, it effectively avoids the cholinergic adverse effects, particularly seizures, that have plagued the development of M1 ago-PAMs. This improved safety profile, coupled with its potentiation of M1 signaling, makes this compound a valuable tool for research and a promising scaffold for the development of novel therapeutics for cognitive disorders. The data strongly suggest that focusing on "pure" M1 PAMs is a more viable strategy for achieving the desired therapeutic benefits of M1 activation without the dose-limiting side effects.
References
- 1. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor [moleculardevices.com]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VU6007477 with Other M1 Positive Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the M1 positive allosteric modulator (PAM) VU6007477 with other key alternatives. The following sections detail quantitative performance data, experimental methodologies, and an overview of the relevant signaling pathways to inform strategic research and development decisions.
The landscape of M1 muscarinic acetylcholine receptor PAMs is broadly categorized into two classes: "pure" PAMs and "ago-PAMs." This distinction is critical as it directly correlates with the therapeutic window and potential for adverse effects. This compound is a novel "pure" PAM, characterized by its minimal intrinsic agonist activity at the M1 receptor. This property is believed to be the key to avoiding the cholinergic adverse events, such as seizures, that have plagued earlier M1 PAMs with significant agonist activity ("ago-PAMs").
This guide will focus on a comparative analysis of this compound against a representative "pure" PAM, VU0453595, and a well-characterized "ago-PAM," MK-7622, to highlight the critical differences in their pharmacological profiles.
Quantitative Data Comparison
The following table summarizes the key in vitro and in vivo pharmacological parameters for this compound, VU0453595, and MK-7622, providing a clear, side-by-side comparison of their potency, efficacy, and adverse effect liability.
| Parameter | This compound | VU0453595 | MK-7622 |
| M1 PAM Potency (EC50) | 230 nM (rat) | ~30 nM | 16 nM |
| M1 Agonist Activity (EC50) | > 10 µM | No significant agonist activity | 2930 nM |
| Efficacy in Novel Object Recognition | Data not available in direct comparison | Robust improvement at 1, 3, and 10 mg/kg | Failed to improve recognition |
| Seizure Liability | Devoid of seizure liability in mice | No behavioral convulsions at efficacious doses | Induces severe behavioral convulsions in mice |
Signaling Pathway and Experimental Workflow
The differential effects of "pure" PAMs and "ago-PAMs" can be understood by examining their interaction with the M1 receptor signaling pathway. The following diagram illustrates this pathway and the points of modulation.
Experimental Protocols
Calcium Mobilization Assay
This in vitro assay is used to determine the potency and intrinsic agonist activity of M1 PAMs.
Principle: M1 receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium levels. This assay measures the change in fluorescence of a calcium-sensitive dye to quantify receptor activation.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.
-
Compound Addition:
-
PAM Activity: A sub-maximal concentration (EC20) of acetylcholine (ACh) is added to the cells, followed by varying concentrations of the test compound (e.g., this compound).
-
Agonist Activity: Varying concentrations of the test compound are added to the cells in the absence of ACh.
-
-
Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: The data is normalized to the maximum response induced by a saturating concentration of ACh. EC50 values are calculated using a non-linear regression analysis to determine the potency of the compound as a PAM and as a direct agonist.
Novel Object Recognition (NOR) Test
This in vivo behavioral assay assesses the pro-cognitive effects of compounds in rodents.
Principle: Rodents have a natural tendency to explore novel objects more than familiar ones. This test measures the ability of a compound to enhance recognition memory.
Protocol:
-
Habituation: Mice or rats are individually habituated to an open-field arena for a set period (e.g., 10 minutes) on consecutive days.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time (e.g., 10 minutes).
-
Inter-trial Interval: The animal is returned to its home cage for a specific period (e.g., 1 to 24 hours). The test compound or vehicle is administered before or after the training phase, depending on the study design.
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 5-10 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Seizure Liability Assessment
This in vivo assay evaluates the potential of a compound to induce convulsive activity.
Principle: Over-activation of the M1 receptor can lead to neuronal hyperexcitability and seizures. This test directly observes the behavioral effects of high doses of the test compound.
Protocol:
-
Compound Administration: Mice are administered a high dose of the test compound (e.g., 100 mg/kg, i.p.).
-
Behavioral Observation: The animals are observed for a period of up to 3 hours for any signs of convulsive behavior.
-
Scoring: The severity of any seizures is scored using a standardized scale, such as the Racine scale, which ranges from mild facial and mouth movements to generalized tonic-clonic seizures.
-
Data Analysis: The incidence and severity of seizures are recorded and compared between the test compound and vehicle control groups.
Unveiling the M1 Receptor Selectivity of VU6007477: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for highly selective receptor modulators is paramount. VU6007477 has emerged as a potent positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, a key target for cognitive enhancement in neurological disorders. This guide provides a comprehensive comparison of this compound's selectivity for the M1 receptor over other muscarinic subtypes (M2-M5), supported by experimental data and detailed methodologies.
This compound demonstrates remarkable selectivity for the M1 receptor, a critical attribute for therapeutic candidates to minimize off-target effects. This high selectivity is evident when comparing its potency at the M1 receptor to its activity at other muscarinic subtypes.
Quantitative Analysis of Receptor Selectivity
The selectivity of this compound for the M1 receptor is substantiated by its significantly lower half-maximal effective concentration (EC50) at M1 compared to the M2, M3, M4, and M5 receptor subtypes. In functional assays, this compound shows potentiation of the M1 receptor at nanomolar concentrations, while its activity at other muscarinic receptors is negligible, with EC50 values exceeding 30 micromolar[1][2].
For a comprehensive comparison, the selectivity profile of this compound is presented alongside another well-characterized M1 selective PAM, VU0453595.
| Compound | M1 EC50 (nM) | M2 Activity | M3 Activity | M4 Activity | M5 Activity |
| This compound | 230[1] | >30,000 nM (inactive)[1][2] | >30,000 nM (inactive)[1][2] | >30,000 nM (inactive)[1][2] | >30,000 nM (inactive)[1][2] |
| VU0453595 | 2140[3] | Inactive | Inactive | Inactive | Inactive |
Experimental Protocols
The determination of the selectivity profile of this compound and comparable M1 PAMs relies on robust in vitro functional assays. The following are detailed methodologies for the key experiments cited.
Calcium Mobilization Assay
This assay is a primary method for assessing the functional activity of compounds at Gq-coupled receptors, such as the M1, M3, and M5 muscarinic receptors.
Objective: To measure the potentiation of acetylcholine (ACh)-induced intracellular calcium increase by the test compound in cells expressing a specific muscarinic receptor subtype.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 muscarinic receptor.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Acetylcholine (ACh).
-
Test compound (e.g., this compound).
-
96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling capabilities.
Procedure:
-
Cell Plating: Seed the CHO cells into the microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate them with Fluo-4 AM dye solution in the dark at 37°C for 1 hour.
-
Compound Incubation: After dye loading, wash the cells again and add the test compound at various concentrations. Incubate for a specified period (e.g., 15-30 minutes).
-
ACh Stimulation and Signal Detection: Place the plate in the fluorescence reader. Add a sub-maximal concentration of ACh (EC20) to all wells and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. The EC50 value is calculated from the concentration-response curve of the test compound's potentiation of the ACh response.
[35S]GTPγS Binding Assay
This assay is employed to measure the activation of Gi/o-coupled receptors, such as the M2 and M4 muscarinic receptors.
Objective: To quantify the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist, and to assess the modulatory effect of the test compound.
Materials:
-
Cell membranes prepared from CHO cells expressing the human M2 or M4 muscarinic receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
[35S]GTPγS (radioligand).
-
GDP.
-
Acetylcholine (ACh).
-
Test compound (e.g., this compound).
-
Scintillation vials and scintillation fluid.
-
Filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, GDP, and the test compound at various concentrations.
-
Agonist Stimulation: Add ACh to the wells to stimulate the receptors.
-
Radioligand Binding: Initiate the binding reaction by adding [35S]GTPγS. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through filter plates using a cell harvester. Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.
-
Signal Detection: After drying the filters, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound [35S]GTPγS is proportional to the level of G protein activation. The EC50 value is determined from the concentration-response curve of the test compound's effect on ACh-stimulated [35S]GTPγS binding.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the M1 receptor and the general workflow for assessing the selectivity of a compound like this compound.
Caption: M1 Receptor Signaling Pathway.
Caption: Experimental Workflow for M1 Receptor Selectivity.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
VU6007477: A Comparative Analysis of Efficacy and Safety in Preclinical M1 PAM Development
For researchers and professionals in drug development, the quest for selective and safe cognitive enhancers has led to the exploration of positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor. Among these, VU6007477 has emerged as a significant tool compound, demonstrating a favorable preclinical profile. This guide provides a comparative overview of this compound's efficacy and safety, juxtaposed with other key M1 PAMs, supported by experimental data and detailed methodologies.
This compound is a novel M1 positive allosteric modulator characterized by a pyrrolo[2,3-b]pyridine carboxamide core. A key distinguishing feature of this compound is its classification as a "pure" PAM, exhibiting minimal intrinsic agonist activity at the M1 receptor. This characteristic is crucial as it circumvents the cholinergic adverse effects, such as seizures, that have plagued earlier M1-activating compounds with significant agonist properties ("ago-PAMs").
Comparative Efficacy and Safety Profile
To provide a clear comparison, the following tables summarize the key efficacy and safety parameters of this compound alongside other notable "pure" M1 PAMs, VU0453595 and VU0486846.
Table 1: In Vitro Efficacy and Potency
| Compound | Target | Assay Type | EC50 (nM) | % ACh Max Efficacy | Agonist Activity (EC50) | Reference |
| This compound | rat M1 | Calcium Mobilization | 230 | 93% | > 10 µM | [1] |
| VU0453595 | human M1 | Calcium Mobilization | ~1000 (low µM) | N/A | Devoid of agonist activity | [2] |
| VU0486846 | human M1 | Calcium Mobilization | 310 | 85% | 4.5 µM (weak partial) | [2] |
Table 2: In Vivo Efficacy in Cognition Model (Novel Object Recognition)
| Compound | Species | Minimum Effective Dose (MED) | Route of Administration | Reference |
| This compound | Rat | N/A (Efficacy suggested but specific MED not provided in sources) | N/A | |
| VU0453595 | Rat | N/A (Showed robust efficacy) | N/A | [3] |
| VU0486846 | Rat | 3 mg/kg | i.p. | [2] |
Table 3: Safety and CNS Penetration
| Compound | Key Safety Finding | CNS Penetration (rat) | Reference |
| This compound | Devoid of cholinergic adverse events (e.g., seizures) | Kp = 0.28, Kp,uu = 0.32 | [1] |
| VU0453595 | No behavioral convulsions at doses well above those for maximal efficacy | Excellent properties for in vivo studies | [3] |
| VU0486846 | No seizure liability at high brain exposures; no cholinergic adverse events | N/A | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the evaluation of this compound, the following diagrams have been generated using Graphviz.
Caption: M1 Receptor Signaling Pathway with a Positive Allosteric Modulator.
Caption: Preclinical Evaluation Workflow for M1 PAMs like this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison of this compound.
In Vitro Calcium Mobilization Assay
This assay is fundamental for determining the potency and agonist activity of M1 PAMs.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human or rat M1 muscarinic receptor are commonly used.[3]
-
Cell Culture: Cells are maintained in standard culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of the M1 receptor.
-
Assay Procedure:
-
Cells are seeded into 384-well black-walled, clear-bottom assay plates and cultured overnight to form a confluent monolayer.
-
The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.[4]
-
After incubation, the dye solution is removed, and the cells are washed with the assay buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
To determine PAM activity, cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a short period (e.g., 1.5-2.5 minutes).[4]
-
An EC20 concentration of acetylcholine (ACh) is then added, and the change in fluorescence, indicating intracellular calcium mobilization, is measured.
-
To determine agonist activity, the same procedure is followed, but vehicle is added instead of ACh.
-
-
Data Analysis: The increase in fluorescence is plotted against the compound concentration to generate dose-response curves and calculate EC50 values for both PAM and agonist activity.
Assessment of Cholinergic Seizure Liability in Mice
This in vivo assay is critical for evaluating the safety profile of M1 PAMs.
-
Animals: Male C57BL/6J mice are typically used for these studies.[3]
-
Compound Administration: The test compound is formulated in an appropriate vehicle (e.g., 10% Tween 80 in saline) and administered via intraperitoneal (i.p.) injection at a high dose (e.g., 100 mg/kg) to assess the potential for adverse effects.
-
Observation: Following administration, mice are observed continuously for a period of 2-3 hours for any signs of cholinergic toxicity, including convulsions.[5]
-
Scoring: Seizure activity is often scored using a modified Racine scale, which provides a quantitative measure of seizure severity. A score of 0 indicates no behavioral change, while higher scores represent increasing severity of convulsions.
-
Data Analysis: The mean seizure score at different time points is calculated to determine the convulsive liability of the compound.
CNS Penetration Study
This pharmacokinetic study determines the extent to which a compound can cross the blood-brain barrier.
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Compound Administration: The test compound is administered, typically via intravenous (i.v.) or oral (p.o.) route.
-
Sample Collection: At various time points after administration, blood samples are collected (e.g., via cardiac puncture) and brains are harvested.
-
Sample Processing:
-
Blood is centrifuged to separate plasma.
-
Brains are homogenized.
-
Both plasma and brain homogenate samples are processed to extract the compound.
-
-
Quantification: The concentration of the compound in plasma and brain homogenate is determined using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
The brain-to-plasma concentration ratio (Kp) is calculated by dividing the total concentration of the compound in the brain by the total concentration in the plasma.
-
The unbound brain-to-unbound plasma concentration ratio (Kp,uu) is a more accurate measure of CNS penetration and is calculated by correcting the Kp value for the fraction of unbound drug in both brain tissue and plasma. This requires separate experiments to determine the plasma protein binding and brain tissue binding of the compound, often using methods like equilibrium dialysis.[6][7]
-
Novel Object Recognition (NOR) Assay
The NOR test is a widely used behavioral assay to assess the pro-cognitive effects of compounds in rodents.[2]
-
Animals: Adult male rats (e.g., Sprague-Dawley) are used.
-
Apparatus: The test is conducted in an open-field arena.
-
Procedure:
-
Habituation: On the first day, rats are allowed to freely explore the empty arena for a set period to acclimate to the environment.
-
Familiarization/Training Phase: On the second day, two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time. The test compound or vehicle is administered prior to this phase.
-
Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the novel object versus the familiar object is recorded.
-
-
Data Analysis: A recognition index (RI) is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. A higher RI indicates better recognition memory. The minimum effective dose (MED) is the lowest dose of the compound that produces a statistically significant increase in the RI compared to the vehicle-treated group.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 2430 - Discovery of novel allosteric modulators of the M1 muscarinic receptor: PAM Calcium Assay Dose-response with M2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier | PLOS One [journals.plos.org]
- 8. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of VU6007477, a Novel M1 Muscarinic Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of VU6007477, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. This compound has been developed as a potential therapeutic for cognitive deficits associated with neurological and psychiatric disorders. A key feature of this compound is its design as a "pure" M1 PAM, aiming to enhance cognitive function without the cholinergic adverse effects often seen with orthosteric agonists or M1 PAMs exhibiting significant agonist activity (ago-PAMs). This guide presents quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows to facilitate an objective evaluation of its performance.
Data Presentation: In Vitro and In Vivo Properties
The following tables summarize the key quantitative data for this compound in comparison to other notable M1 PAMs, including those with significant agonist ("ago-PAM") properties.
Table 1: In Vitro Potency and Efficacy of M1 PAMs
| Compound | Target | Assay Type | EC50 (nM) | % Maximal ACh Response | Agonist EC50 (µM) | Reference |
| This compound | Rat M1 | Calcium Mobilization | 230 | 93% | > 10 | [1][2] |
| VU0486846 | Human M1 | Calcium Mobilization | 308 | - | > 10 | |
| VU319 (ACP-319) | Human M1 | Calcium Mobilization | 492 | 71.3% | > 30 | |
| BQCA (ago-PAM) | Human M1 | Calcium Mobilization | ~20 | >100% | ~1 | |
| PF-06767832 (ago-PAM) | Human M1 | Calcium Mobilization | 11 | 114% | 0.2 |
Table 2: In Vivo Pharmacokinetics and Safety Profile of M1 PAMs
| Compound | Species | Administration | CNS Penetration (Kp,uu) | Seizure Liability (Racine Scale Score) | Notes | Reference |
| This compound | Rat | - | 0.32 | Not Reported | Devoid of cholinergic adverse events. | [1][2] |
| This compound | Mouse | - | 0.18 | Not Reported | Devoid of cholinergic adverse events. | [1] |
| VU0486846 | Mouse | 100 mg/kg, i.p. | - | No observable adverse effects | - | |
| BQCA (ago-PAM) | Mouse | 100 mg/kg, i.p. | - | 4-5 | Severe seizures observed. | |
| PF-06767832 (ago-PAM) | Mouse | 30 mg/kg, p.o. | - | Emesis and salivation observed | - |
Note: Specific in vivo efficacy data for this compound in cognitive models, such as the Novel Object Recognition test, are not publicly available. However, it is reported to have robust precognitive efficacy. For a representative example of a "pure" M1 PAM, VU0486846 demonstrated a minimum effective dose of 3 mg/kg (i.p.) in the Novel Object Recognition task in rats.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
In Vitro Calcium Mobilization Assay
This assay is a standard method to determine the potency and efficacy of M1 PAMs.
Objective: To measure the potentiation of the acetylcholine (ACh) response at the M1 receptor by a test compound.
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the rat or human M1 muscarinic receptor.
Materials:
-
CHO-K1 cells expressing the M1 receptor
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Acetylcholine (ACh)
-
Test compound (e.g., this compound)
-
96-well microplates
Procedure:
-
Cell Plating: Seed the CHO-K1 M1 cells into 96-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM loading buffer (containing Pluronic F-127) for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 15 minutes).
-
ACh Stimulation: Add a sub-maximal concentration of ACh (EC20) to the wells.
-
Signal Detection: Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) to detect the intracellular calcium mobilization.
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The EC50 and maximal response are calculated from the concentration-response curves. To determine agonist activity, the same procedure is followed without the addition of ACh.
In Vivo Seizure Liability Assessment
This protocol is used to assess the potential of a compound to induce seizures, a common adverse effect of centrally acting cholinergic agents.
Objective: To evaluate the pro-convulsive potential of a test compound in mice.
Animal Model: Male C57BL/6 mice.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., 10% Tween 80 in saline)
-
Observation chambers
-
Video recording equipment
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound or vehicle control via intraperitoneal (i.p.) injection at a high dose (e.g., 100 mg/kg).
-
Observation: Immediately after dosing, place the mice in individual observation chambers and record their behavior for a period of 1-3 hours.
-
Scoring: Score the severity of any seizure activity using a modified Racine scale (see Table 3).
Table 3: Modified Racine Scale for Seizure Scoring
| Score | Behavioral Manifestation |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with loss of postural control |
In Vivo Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.
Objective: To evaluate the effect of a test compound on recognition memory.
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
Open-field arena
-
Two sets of identical objects (e.g., plastic blocks, metal cubes) that are distinct from each other
-
Test compound
-
Vehicle control
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty open-field arena for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Administer the test compound or vehicle at a specified time before the training session (e.g., 30 minutes). Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
Testing Phase: After a retention interval (e.g., 1 to 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Record the time the animal spends exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to visually represent key concepts related to the action and evaluation of this compound.
Caption: M1 Muscarinic Receptor Signaling Pathway.
References
Justifying the Selection of KCC2 Modulators: A Comparative Guide for Researchers
An important clarification on VU6007477: Initial research indicates that this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, not a modulator of the KCC2 transporter.[1][2][3] This guide will therefore focus on comparing established tool compounds that directly target the K-Cl cotransporter 2 (KCC2), a critical regulator of neuronal chloride homeostasis and inhibitory neurotransmission.[4][5][6] Deficits in KCC2 function have been implicated in a range of neurological disorders, including epilepsy, chronic pain, and Rett syndrome, making pharmacological potentiation of KCC2 a promising therapeutic strategy.[7][8][9]
This guide provides a comparative analysis of key KCC2 tool compounds to aid researchers in selecting the most appropriate molecule for their experimental needs.
Comparative Analysis of KCC2 Tool Compounds
The selection of a tool compound is critical for the rigorous investigation of KCC2's role in health and disease. Below is a summary of key characteristics for prominent KCC2 potentiators.
| Compound | Mechanism of Action | In Vitro Potency (EC50) | Selectivity | Key Experimental Findings |
| CLP257 | Putative KCC2 agonist; also shown to be a positive allosteric modulator of extrasynaptic GABA-A receptors.[10] | Not explicitly defined as a direct agonist with a classical EC50. | Action on both KCC2 and GABA-A receptors suggests a complex selectivity profile.[10] | Enhances KCC2 function and clustering, reduces KCC2 membrane diffusion, and suppresses interictal-like discharges in human brain tissue.[10] |
| PCPZ (Prochlorperazine) | Enhances KCC2 function.[10][11] | Not explicitly defined. | Known to interact with multiple receptors, including dopamine, histamine, and cholinergic receptors.[11] | Reduces KCC2 membrane diffusion, enhances KCC2 clustering, and suppresses interictal-like discharges.[10] |
| VU0500469 | KCC2 potentiator. | ~15 µM (in Cl- flux assay)[12] | Demonstrates selectivity for KCC2 over the related NKCC1 transporter.[7] | Increases KCC2-mediated chloride transport and attenuates seizure-like activity in neuronal-glial co-cultures.[7][11][12] |
| WNK463 | Indirect KCC2 potentiator via inhibition of WNK kinase.[13][14] | Not directly applicable as it acts on an upstream kinase. | Targets the WNK kinase pathway. | Shown to increase KCC2 activity in cellular assays.[13] |
Signaling and Experimental Workflows
To understand how these compounds are evaluated, it is crucial to be familiar with the underlying signaling pathways and experimental procedures.
KCC2 Regulatory Signaling Pathway
The function of KCC2 is tightly regulated by a complex network of kinases and phosphatases that influence its expression, membrane stability, and transport activity.[5][6][15][16] The With-No-Lysine (WNK) kinases are key upstream regulators that can lead to the phosphorylation and subsequent inhibition of KCC2.[6]
Caption: Simplified signaling pathway of KCC2 regulation by WNK kinases.
Experimental Workflow: In Vitro KCC2 Activity Assay
A common method to identify and characterize KCC2 modulators is the chloride (Cl⁻) flux assay using HEK-293 cells that overexpress KCC2 and a fluorescent chloride sensor.[12][13][17]
Caption: General workflow for an in vitro KCC2 chloride flux assay.
Detailed Experimental Protocols
Chloride (Cl⁻) Flux Assay
This assay is designed to measure KCC2-mediated chloride extrusion from cells.[12][13][17]
-
Cell Line: HEK-293 cells with inducible expression of KCC2 and a fluorescent chloride sensor (e.g., SuperClomeleon) are used. A control cell line without KCC2 expression is run in parallel to confirm KCC2-dependent activity.[13][17]
-
Cell Preparation: Cells are seeded in microplates, and KCC2 expression is induced (e.g., with tetracycline) prior to the assay.
-
Assay Procedure: The cells are loaded with chloride by incubating them in a high-chloride buffer. The buffer is then replaced with a low-chloride solution to create a gradient that drives KCC2-mediated chloride extrusion.
-
Compound Application: Test compounds are added to the low-chloride solution.
-
Data Acquisition: The fluorescence of the chloride sensor is measured over time. An increase in the YFP/CFP ratio typically indicates a decrease in intracellular chloride, signifying KCC2 activity.[12][13]
-
Data Analysis: The rate of change in fluorescence or the area under the curve is used to quantify KCC2 activity. Data is normalized to vehicle-treated controls.
Rubidium (⁸⁶Rb⁺) Influx Assay (as a surrogate for K⁺)
This assay measures the influx of the potassium surrogate, rubidium, to assess the transport activity of KCC2.
-
Cell Line: HEK-293 cells expressing KCC2 are utilized.
-
Pre-incubation: Cells are pre-incubated in a sodium-free buffer to isolate KCC2-mediated transport.[13]
-
Influx Measurement: The assay is initiated by adding a buffer containing ⁸⁶Rb⁺ and the test compound.
-
Termination: After a defined period, the influx is stopped by washing the cells with an ice-cold buffer.
-
Quantification: The amount of intracellular ⁸⁶Rb⁺ is quantified using a scintillation counter.
Justification for Use
The choice of a KCC2 tool compound depends on the specific research question:
-
For selectivity and a clear mechanism: VU0500469 is a strong candidate. It has demonstrated selectivity for KCC2 over NKCC1 and directly potentiates KCC2 activity.[7] This makes it suitable for studies aiming to specifically probe the consequences of enhanced KCC2 function without the confounding effects of other targets.
-
For studies involving native systems and complex interactions: CLP257 could be considered, but with caution. Its dual action on KCC2 and extrasynaptic GABA-A receptors may be beneficial in certain therapeutic contexts but complicates its use as a specific KCC2 probe.[10] Researchers using CLP257 should include experiments to dissect the contributions of each target to the observed effects.
-
For pathway analysis: Indirect modulators like WNK463 are valuable for investigating the upstream regulatory pathways of KCC2.[13] They are not direct KCC2 potentiators but can help elucidate the role of kinases like WNK in regulating KCC2 function.
References
- 1. VU-6007477 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound, a Novel M1 PAM Based on a Pyrrolo[2,3-b]pyridine Carboxamide Core Devoid of Cholinergic Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel M1 PAM Based on a Pyrrolo[2,3- b]pyridine Carboxamide Core Devoid of Cholinergic Adverse Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Reciprocal Regulation of KCC2 Trafficking and Synaptic Activity [frontiersin.org]
- 6. Reciprocal Regulation of KCC2 Trafficking and Synaptic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INSIGHTS INTO THE EFFECTS OF KCC2 MODULATION ON EPILEPTIFORM ACTIVITY [ir.vanderbilt.edu]
- 8. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuronal K+-Cl- cotransporter KCC2 as a promising drug target for epilepsy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Two developmental switches in GABAergic signalling: the K+–Cl− cotransporter KCC2 and carbonic anhydrase CAVII - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling VU6007477
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of VU6007477, a brain-penetrant, selective M1 positive allosteric modulator. Given that this compound is a novel research chemical, a comprehensive, officially mandated Safety Data Sheet (SDS) is not publicly available. Therefore, this document is based on the precautionary principle, treating the compound as potentially hazardous. All personnel must be thoroughly trained in standard laboratory safety procedures before handling this substance.
I. Personal Protective Equipment (PPE)
The unknown toxicological properties of this compound necessitate the use of robust personal protective equipment to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Item | Specifications and Usage |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are required. Always inspect gloves for tears or punctures before use. Double-gloving is recommended, especially when handling concentrated solutions. Change gloves immediately if contaminated. |
| Eyes | Safety goggles | Chemical splash goggles are mandatory to protect against splashes and aerosols. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body | Laboratory coat | A fully fastened lab coat, preferably made of a chemical-resistant material, must be worn at all times in the laboratory. |
| Respiratory | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge if there is a risk of inhaling dust or aerosols. A chemical fume hood is the preferred primary engineering control. |
| Feet | Closed-toe shoes | Sturdy, closed-toe shoes must be worn to protect against spills and falling objects. |
II. Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to ensure safety and experimental integrity. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocols:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.
-
All handling of this compound powder or solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure all necessary equipment, such as spatulas, weigh boats, solvents, and glassware, are clean, dry, and readily accessible within the fume hood.
-
-
Handling:
-
When weighing the solid compound, use a microbalance within the fume hood. Use anti-static weigh boats to prevent dispersal of the powder.
-
To prepare a solution, slowly add the solvent to the pre-weighed this compound to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
During the experiment, keep all containers with this compound sealed when not in use.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Dispose of all waste materials according to the disposal plan outlined below.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, then lab coat, followed by eye protection.
-
Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.
-
III. Disposal Plan for this compound
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedures:
-
Waste Segregation:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions of this compound and solvent rinses used for decontamination should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Contaminated needles, syringes, and pipette tips must be disposed of in a designated, puncture-proof sharps container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the mixture (e.g., solvents).
-
Waste containers should be stored in a designated, secure secondary containment area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.
-
By adhering to these safety and handling protocols, researchers can minimize their risk of exposure and ensure the safe and responsible use of this compound in the laboratory.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
